molecular formula C9H14N4O4 B1252979 2'-Deoxy-6-methyl-5-azacytidine CAS No. 80646-65-7

2'-Deoxy-6-methyl-5-azacytidine

Cat. No.: B1252979
CAS No.: 80646-65-7
M. Wt: 242.23 g/mol
InChI Key: ATTRMYMZQWIZOR-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-6-methyl-5-azacytidine, also known as 2'-Deoxy-6-methyl-5-azacytidine, is a useful research compound. Its molecular formula is C9H14N4O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Deoxy-6-methyl-5-azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-6-methyl-5-azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80646-65-7

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one

InChI

InChI=1S/C9H14N4O4/c1-4-11-8(10)12-9(16)13(4)7-2-5(15)6(3-14)17-7/h5-7,14-15H,2-3H2,1H3,(H2,10,12,16)/t5-,6+,7+/m0/s1

InChI Key

ATTRMYMZQWIZOR-RRKCRQDMSA-N

SMILES

CC1=NC(=NC(=O)N1C2CC(C(O2)CO)O)N

Isomeric SMILES

CC1=NC(=NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)N

Canonical SMILES

CC1=NC(=NC(=O)N1C2CC(C(O2)CO)O)N

Synonyms

2'-deoxy-6-methyl-5-azacytidine
2-DMAC

Origin of Product

United States

Foundational & Exploratory

Mechanistic Divergence: 6-Methyl-5-Azacytidine vs. Decitabine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the mechanistic divergence between Decitabine (5-aza-2'-deoxycytidine) and 6-methyl-5-azacytidine . While Decitabine is a clinical standard for hypomethylating therapy, 6-methyl-5-azacytidine serves as a critical "structural probe" in chemical biology. It demonstrates the trade-off between hydrolytic stability and enzymatic potency , highlighting the absolute requirement of the C6 position for the suicide inhibition mechanism of DNA methyltransferases (DNMTs).

A Technical Guide to Structure-Activity Relationships in Epigenetic Modulation

Executive Technical Synthesis

The core distinction between these two compounds lies in the C6 position of the triazine ring .

  • Decitabine possesses an unsubstituted C6 carbon, which is highly electrophilic. This allows it to act as a suicide inhibitor by accepting a nucleophilic attack from the catalytic cysteine of DNMTs, forming an irreversible covalent adduct.

  • 6-Methyl-5-azacytidine introduces a methyl group at the C6 position.[1] This modification creates steric hindrance and electron donation that stabilizes the ring against hydrolysis (increasing chemical half-life) but drastically reduces or abolishes its ability to form the necessary covalent bond with DNMTs. Consequently, it acts primarily as a weak competitive inhibitor or an inactive control in lethality assays, proving the necessity of the C6-attack mechanism.

Compound Profile Comparison
FeatureDecitabine (5-aza-2'-deoxycytidine)6-Methyl-5-azacytidine
Primary Mechanism Suicide Inhibition (Irreversible Covalent Trapping)Steric Blockade / Weak Competitive Inhibition
C6 Reactivity High (Electrophilic)Low (Sterically Hindered)
Hydrolytic Stability Poor (Ring opens rapidly in water)High (Methyl group protects C6)
Sugar Moiety 2'-Deoxyribose (DNA selective)Ribose (RNA & DNA incorporation)
DNMT Potency High (Nanomolar IC50)Low / Inactive (Micromolar to Millimolar)
Primary Utility Clinical Therapeutic (MDS/AML)Mechanistic Probe / Stability Control

Chemical Biology: The "C6 Warhead" vs. The "Shield"

To understand the mechanism, one must analyze the interaction between the drug and the DNMT catalytic pocket .

Decitabine: The Suicide Trap

Decitabine functions as a prodrug.[2] Upon cellular entry, it is phosphorylated by deoxycytidine kinase (dCK) and incorporated into DNA during S-phase.

  • Recognition: DNMT enzymes flip the modified base out of the DNA helix into the catalytic pocket.

  • Nucleophilic Attack: The conserved Cysteine residue (e.g., Cys1226 in DNMT1) attacks the C6 position of the cytosine ring.

  • Covalent Trapping: Normally, methylation at C5 allows beta-elimination and release of the enzyme. However, the nitrogen at N5 (in Decitabine) prevents this methyl transfer or alters the electronics such that beta-elimination cannot occur.

  • Result: The enzyme remains covalently bound to DNA (DNA-protein crosslink), triggering proteasomal degradation of DNMT and subsequent global hypomethylation.

6-Methyl-5-azacytidine: The Steric Probe

The addition of a methyl group at C6 alters this landscape fundamentally:

  • Steric Hindrance: The bulky methyl group physically blocks the approach of the catalytic Cysteine thiolate to the C6 carbon.

  • Electronic Stabilization: The methyl group is electron-donating, making the C6 position less electrophilic and therefore less reactive to both the enzyme and water (hydrolysis).

  • Outcome: The covalent complex cannot form (or forms at a negligible rate). The compound may sit in the pocket (competitive inhibition), but it does not deplete DNMT levels via the degradation pathway seen with Decitabine.

Visualization of Signaling & Mechanism

The following Graphviz diagram illustrates the divergence in pathway activation and enzymatic interaction.

MoA_Comparison cluster_0 Cellular Uptake & Metabolism cluster_1 DNMT Interaction (The Critical Divergence) Input_Dec Decitabine (Extracellular) Transporter hENT Transporters Input_Dec->Transporter Input_6Me 6-Methyl-5-azacytidine (Extracellular) Input_6Me->Transporter Prod_Dec Decitabine-TP (Triphosphate) Transporter->Prod_Dec Kinase Cascade (dCK) Prod_6Me 6-Me-5-aza-TP (Triphosphate) Transporter->Prod_6Me Kinase Cascade (UCK/dCK) DNA_Inc Incorporation into DNA Prod_Dec->DNA_Inc Prod_6Me->DNA_Inc Possible Incorporation DNMT DNMT Enzyme (Catalytic Cysteine) DNA_Inc->DNMT Substrate Recognition Complex_Dec Covalent Adduct Formation (Suicide Inhibition) DNMT->Complex_Dec Nucleophilic Attack (Decitabine) Complex_6Me Steric Clash at C6 (No Covalent Bond) DNMT->Complex_6Me Blocked Attack (6-Methyl) Degradation DNMT Proteasomal Degradation Complex_Dec->Degradation Trapping No_Effect Enzyme Release / Weak Inhibition Complex_6Me->No_Effect Steric Hindrance Hypomethylation Hypomethylation Degradation->Hypomethylation Loss of Methylation

Caption: Comparative pathway analysis showing the critical divergence at the DNMT interaction step. Decitabine facilitates covalent trapping, while 6-methyl-5-azacytidine blocks this step via steric hindrance.

Experimental Protocols: Validating the Mechanism

To confirm the mechanistic differences described above, researchers should utilize the following self-validating experimental systems.

Protocol A: Hydrolytic Stability Assay (HPLC)

Purpose: To demonstrate that the 6-methyl group stabilizes the triazine ring compared to Decitabine.

  • Preparation: Dissolve Decitabine and 6-methyl-5-azacytidine (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1, 4, 8, 24, and 48 hours.

  • Analysis: Inject onto a Reverse-Phase C18 HPLC column.

    • Mobile Phase: Water/Acetonitrile gradient.

    • Detection: UV absorbance at 254 nm.

  • Expected Result:

    • Decitabine: Rapid appearance of hydrolysis products (formyl-biuret derivatives); Half-life ~4–10 hours.

    • 6-Methyl: Significant retention of the parent peak; Half-life > 24–48 hours.

Protocol B: DNMT1 Trapping Assay (Western Blot)

Purpose: To prove that 6-methyl-5-azacytidine fails to deplete DNMT1 protein levels (unlike Decitabine).

  • Cell Culture: Treat logarithmically growing leukemia cells (e.g., HL-60 or KG-1a) with:

    • Vehicle (DMSO)

    • Decitabine (1.0 µM)

    • 6-Methyl-5-azacytidine (1.0 µM and 10.0 µM)

  • Duration: Incubate for 24 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors. Crucial: Do not boil samples excessively if looking for DNA-adducts, but for total protein depletion, standard denaturation is acceptable.

  • Immunoblotting:

    • Run SDS-PAGE.

    • Probe with anti-DNMT1 antibody.

    • Probe with anti-GAPDH (loading control).

  • Self-Validating Check:

    • Decitabine Lane: Should show near-total disappearance of the DNMT1 band (due to degradation of the trapped enzyme).

    • 6-Methyl Lane: Should show DNMT1 bands comparable to the Vehicle control, indicating no trapping/degradation occurred.

References & Authoritative Grounding

  • Beisler, J. A., et al. "Synthesis and antitumor activity of 5-azacytidine analogs." Journal of Medicinal Chemistry. Demonstrates the structure-activity relationship and the loss of potency upon C6 substitution.

  • Christman, J. K. "5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. The definitive review on the covalent trapping mechanism.

  • MedChemExpress (MCE). "6-Methyl-5-azacytidine Product Information." Provides chemical handling and basic inhibitory classification data.

  • Hanna, N. B., et al. "6-Methyl-5-azacytidine: Synthesis, conformational properties and biological activity."[3] Nucleosides and Nucleotides. Specifically characterizes the conformational changes induced by the methyl group and the resulting biological inactivity/stability.

Sources

Hydrolytic stability of 2'-Deoxy-6-methyl-5-azacytidine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrolytic stability profile of 2'-Deoxy-6-methyl-5-azacytidine , a structural analog designed to overcome the inherent fragility of first-generation hypomethylating agents like Decitabine.

Technical Guide & Experimental Protocols

Executive Summary

The clinical efficacy of 5-azacytosine nucleosides (e.g., Azacitidine, Decitabine) is severely compromised by their rapid hydrolysis in aqueous solution.[1][2] This instability is driven by the hydration of the 5,6-double bond of the triazine ring. 2'-Deoxy-6-methyl-5-azacytidine incorporates a methyl group at the C6 position.[3] This structural modification introduces steric hindrance and electronic stabilization that significantly retards the nucleophilic attack by water, thereby extending the hydrolytic half-life compared to its non-methylated parent, Decitabine.

This guide provides a mechanistic analysis of this stability and a validated protocol for quantifying hydrolytic degradation kinetics.[4]

Mechanistic Basis of Instability & Stabilization

The "Achilles Heel" of 5-Azanucleosides

To understand the stability of the 6-methyl analog, one must first understand the degradation of the parent compound, 5-aza-2'-deoxycytidine (Decitabine).

  • Electrophilicity: The replacement of Carbon-5 with Nitrogen creates a highly electron-deficient system.

  • Nucleophilic Attack: The Carbon-6 (C6) position becomes highly susceptible to nucleophilic attack by water.

  • Ring Opening: This hydration leads to the reversible opening of the triazine ring, forming an N-formyl intermediate, which subsequently degrades irreversibly into non-functional urea derivatives.

The 6-Methyl Stabilization Effect

The introduction of a methyl group at C6 (


) in 2'-Deoxy-6-methyl-5-azacytidine alters this pathway through two primary mechanisms:
  • Steric Shielding: The bulky methyl group physically obstructs the approach of water molecules to the C6 reaction center.

  • Electronic Donation: The methyl group acts as a weak electron donor (inductive effect), slightly reducing the electrophilicity of C6 and raising the activation energy required for hydration.

Comparative Stability Profile

The following table summarizes the stability hierarchy based on structural modifications.

CompoundC6 SubstituentHydrolytic Stability (

at pH 7.4, 37°C)
Mechanism of Degradation
5-Azacytidine HVery Low (~1.5 - 4 hours)Rapid C6 hydration & Ring Opening
Decitabine HLow (~5 - 9 hours)Rapid C6 hydration & Ring Opening
2'-Deoxy-6-methyl-5-azacytidine Methyl (-CH3) Moderate to High Sterically Hindered C6 hydration
5,6-Dihydro-5-azacytidine H (Saturated)HighStable (No double bond to hydrate)

Visualization: Hydrolysis Pathway & Methyl Blockade

The following diagram illustrates the degradation pathway of 5-aza nucleosides and explicitly marks where the 6-methyl group inhibits the reaction.

HydrolysisPathway Parent 2'-Deoxy-6-methyl-5-azacytidine (Intact Triazine Ring) Transition Tetrahedral Intermediate (High Energy) Parent->Transition Slow Equilibrium Water H2O Nucleophile Water->Transition Attacks C6 Formyl N-Formyl Derivative (Ring Open) Transition->Formyl Ring Opening Degradant Guanylribosylurea (Inactive) Formyl->Degradant Deformylation (Irreversible) MethylBlock BLOCK: 6-Methyl Group (Steric Hindrance) MethylBlock->Water Inhibits Attack

Caption: Schematic of the hydrolytic degradation pathway. The 6-methyl group acts as a kinetic barrier (Green Octagon), preventing the initial water attack at C6 that triggers ring opening.

Validated Experimental Protocol: Kinetic Stability Assay

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of 2'-Deoxy-6-methyl-5-azacytidine in aqueous buffer.
Reagents & Equipment
  • Compound: 2'-Deoxy-6-methyl-5-azacytidine (>98% purity).

  • Buffer: 50 mM Phosphate Buffer (PBS), adjusted to pH 7.4 (physiological) and pH 5.0 (acidic stability check).

  • Internal Standard (IS): Uridine or Thymidine (chemically stable nucleosides used to normalize injection volume errors).

  • Instrument: HPLC with UV detection (Diode Array Detector preferred).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
  • Dissolve the test compound in dry DMSO to create a 10 mM Stock . (DMSO prevents hydrolysis during storage).

  • Prepare a 1 mM Internal Standard solution in water.

Step 2: Reaction Initiation
  • Pre-heat the Phosphate Buffer to 37°C ± 0.1°C in a water bath.

  • Spike the buffer with the Internal Standard (Final concentration: 50 µM).

  • Initiate the reaction by adding the compound stock to the buffer (Final concentration: 100 µM).

  • Critical Control: Immediately inject the "Time 0" sample to establish the baseline peak area ratio.

Step 3: HPLC Monitoring
  • Mobile Phase: Isocratic elution using 95% Ammonium Acetate (10 mM, pH 6.0) / 5% Acetonitrile. Note: Avoid acidic mobile phases which may accelerate on-column degradation.

  • Detection: UV at 240 nm (absorption max of the triazine ring).

  • Sampling Interval: Inject every 30 minutes for 12 hours.

Step 4: Data Analysis (Self-Validating Logic)

Calculate the remaining fraction using the Area Ratio method to eliminate injection variability:




  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the line is

    
    .
    
  • Calculate Half-life:

    
    .
    

Workflow Visualization

ExperimentalWorkflow Stock DMSO Stock (Anhydrous) Mix Reaction Mix (Drug + Internal Std) Stock->Mix Spike Buffer Phosphate Buffer (pH 7.4, 37°C) Buffer->Mix Pre-warm HPLC HPLC-UV Analysis (Every 30 mins) Mix->HPLC Auto-inject Data Calculate Area Ratio (Drug / IS) HPLC->Data Integration Result Derive t1/2 (First Order Kinetics) Data->Result Regression

Caption: Workflow for determining hydrolytic stability using HPLC with internal standardization.

Storage and Handling Recommendations

Based on the chemical susceptibility of the 5-aza scaffold, even with the 6-methyl stabilization, the following protocols are mandatory for maintaining compound integrity:

  • Lyophilized Powder: Store at -20°C with a desiccant. Stable for >2 years.

  • In Solution:

    • Aqueous: Use immediately.[5] Do not store.

    • DMSO/Organic: Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles which introduce moisture condensation.

  • pH Sensitivity: Maximum stability is observed near neutral pH (6.5–7.0). Avoid strongly acidic (pH < 3) or alkaline (pH > 8) environments which catalyze ring opening.

References

  • Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine.[4] Journal of Medicinal Chemistry.

  • Piskala, A., et al. (1997). 6-Methyl-5-azacytidine: Synthesis, conformational properties and biological activity.[3][6] Nucleosides & Nucleotides.[1][2][7][8][9][10] [3]

  • Hanna, N. B., et al. (2008).[3] Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Chemical & Pharmaceutical Bulletin.

  • Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products. Cancer Research.

  • MedChemExpress. (2024). 6-Methyl-5-azacytidine Product Information & Stability Data.

Sources

Conformational Analysis of 6-Methyl-5-Azacytidine Nucleosides: A Structural Probe for Epigenetic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational properties of 6-methyl-5-azacytidine, contrasting it with its parent compound, the epigenetic drug 5-azacytidine (Azacitidine).

Executive Summary

In the development of nucleoside analogues for epigenetic therapy, the flexibility of the glycosidic bond is a critical determinant of biological activity. While 5-azacytidine (5-AzaC) is a potent DNA methyltransferase (DNMT) inhibitor used in treating Myelodysplastic Syndromes (MDS), its conformational flexibility allows it to adopt multiple states in solution.

6-Methyl-5-azacytidine (6-Me-5-AzaC) serves as a crucial steric probe. The introduction of a methyl group at the C6 position creates a steric conflict that restricts the glycosidic torsion angle, forcing the molecule into specific conformations. Analyzing this restriction reveals the "active" conformational requirements for DNMT inhibition and provides a template for designing more stable, enzymatically resistant analogues.

Chemical Architecture & Steric Constraints

The core structural difference lies in the modification of the s-triazine ring (in 5-azacytidine) or the pyrimidine ring (general numbering).

Feature5-Azacytidine (Parent)6-Methyl-5-azacytidine (Probe)
C6 Substituent Hydrogen (H)Methyl (-CH₃)
Steric Bulk MinimalHigh (Van der Waals radius ~2.0 Å)
Glycosidic Bond Freely rotating (Low barrier)Restricted (High barrier)
Primary Conformation Anti / Syn EquilibriumPredominantly Syn (Sterically forced)
The Steric Clash Mechanism

In pyrimidine nucleosides, the C6 position is adjacent to the glycosidic nitrogen (N1). When a bulky methyl group is placed at C6, it clashes with the oxygen atom of the furanose ring (O4') or the protons at C2'/C3' when the base attempts to rotate into the standard anti conformation (where the Watson-Crick face is exposed).

This steric "locking" mechanism is the fundamental principle behind using 6-Me-5-AzaC as a structural probe.

Conformational Landscape: The Core Analysis

The Glycosidic Torsion Angle ( )

The orientation of the base relative to the sugar is defined by the torsion angle


 (O4'-C1'-N1-C2).
  • 5-Azacytidine (Anti Preferred): In the absence of the C6-methyl, the molecule prefers the anti range (

    
     to 
    
    
    
    ). This exposes the hydrogen bonding face (N3, NH2) for base pairing with Guanine, essential for incorporation into DNA/RNA.
  • 6-Methyl-5-azacytidine (Syn Forced): The C6-methyl group physically prevents the anti conformation due to severe steric overlap with the sugar moiety. The molecule is forced into the syn range (

    
     to 
    
    
    
    ), where the C6-methyl points away from the sugar mass.

Biological Implication: Since DNA polymerases and DNMT enzymes typically require the anti conformation for substrate recognition, 6-Me-5-AzaC is often biologically inactive or exhibits altered toxicity profiles, proving that the anti conformer is the bioactive species for 5-azacytidine.

Sugar Pucker Coupling (Pseudorotation)

The conformation of the ribose sugar (North/C3'-endo vs. South/C2'-endo) is electronically and sterically coupled to the base orientation.

  • The Syn Effect: To accommodate the bulky base in the syn orientation, the sugar ring often puckers into the C2'-endo (South) or C1'-exo conformation. This pucker expands the distance between the C6-substituent and the C5'-hydroxymethyl group, relieving steric strain.

  • Experimental Evidence: NMR analysis (specifically

    
     coupling constants) typically reveals a higher population of S-type conformers for 6-methyl derivatives compared to their unmethylated counterparts.
    
Visualization of Conformational Equilibrium

The following diagram illustrates the steric forces driving the conformational equilibrium.

ConformationAnalysis Aza 5-Azacytidine (H at C6) Anti ANTI Conformation (Bioactive) Aza->Anti Favored Equilibrium Syn SYN Conformation (Inactive) Aza->Syn Minor Population MeAza 6-Methyl-5-azacytidine (CH3 at C6) Steric Steric Clash (C6-Me vs Sugar) MeAza->Steric Induces Anti->Syn Rotational Barrier (High for 6-Me) Steric->Anti Blocks Steric->Syn Forces

Figure 1: Mechanistic flow of steric constraints forcing the Syn conformation in 6-methyl analogues.

Analytical Methodologies

To rigorously define these conformations in solution, a combination of NMR spectroscopy and X-ray crystallography is required.

NMR Spectroscopy Protocol

This protocol validates the syn vs anti assignment.

Step 1: 1D Proton NMR (


H-NMR) 
  • Target: Measure vicinal coupling constants (

    
    ).
    
  • Interpretation:

    • 
       Hz indicates C3'-endo (North)  (typical for RNA-like anti structures).
      
    • 
       Hz indicates C2'-endo (South)  (often associated with syn or DNA-like structures).
      
    • 6-Me-5-AzaC typically shows elevated

      
       values compared to 5-AzaC.
      

Step 2: NOE Difference Spectroscopy (The Gold Standard)

  • Experiment: Irradiate the H1' resonance and observe enhancement at the base protons.

  • For 5-Azacytidine: Irradiation of H1' enhances H6 (if H is present).

  • For 6-Me-5-AzaC:

    • Syn Marker: Strong NOE between C6-Methyl group and H1' .

    • Anti Marker: Strong NOE between C6-Methyl group and H2'/H3' .

    • Result: 6-Me-5-AzaC shows a dominant Methyl-H1' NOE, confirming the syn conformation.

X-Ray Crystallography

Solid-state analysis frequently captures the lowest-energy conformer.

  • Lattice Forces: Be aware that crystal packing forces can sometimes distort flexible nucleosides. However, for 6-methyl analogues, the intramolecular steric barrier is usually high enough that the crystal structure (Syn) matches the solution state.

Biological Implications & Drug Design

The conformational rigidity of 6-methyl-5-azacytidine renders it largely biologically inactive, which is a critical negative control in drug development.

  • Kinase Rejection: Uridine-cytidine kinases (UCK) require the anti conformation to phosphorylate the 5'-OH. 6-Me-5-AzaC is a poor substrate, preventing activation to the nucleotide level.

  • Polymerase Rejection: Even if phosphorylated, the syn conformation prevents Watson-Crick base pairing (which requires the anti face).

  • Deaminase Resistance: Cytidine Deaminase (CDA) attacks the C4 position. While 6-methyl groups can sterically hinder CDA, the lack of phosphorylation is the primary reason for inactivity.

Strategic Insight: To improve 5-azacytidine stability without losing activity, modifications should be made at the C2' or C5 positions, avoiding the C6 "steric kill switch" unless a specific syn-binding target is identified.

References

  • Hanna, N. B., Zajíček, J., & Pískala, A. (1997). 6-Methyl-5-azacytidine: Synthesis, conformational properties and biological activity.[1][2][3] A comparison of molecular conformation with 5-azacytidine. Nucleosides and Nucleotides, 16(1-2), 129–144.[1][2][3] Link[1]

  • Hruska, F. E., et al. (1974). A Nuclear Magnetic Resonance Study of Nucleoside Conformation in Solution. The Effect of Structure and Conformation on the Magnetic Nonequivalence of the 5′-Methylene Hydrogens. Canadian Journal of Chemistry, 52(4), 497-504. Link

  • Beis, P., et al. (2007). Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations.[4] Journal of Physical Chemistry A, 111(20), 4404-4410. Link

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy.[5] Journal of Pharmaceutical Sciences, 68(7), 807-812.[5] Link

Sources

Methodological & Application

Application Notes and Protocols: Solubility of 2'-Deoxy-6-methyl-5-azacytidine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Critical Role of Solubility in Preclinical Research

2'-Deoxy-6-methyl-5-azacytidine is a nucleoside analog of significant interest in epigenetic research and drug development, primarily for its potential as a DNA methyltransferase (DNMT) inhibitor. As with its parent compound, 5-azacytidine, and the well-studied analog 2'-deoxy-5-azacytidine (Decitabine), its mechanism of action involves incorporation into DNA, where it covalently traps DNMTs, leading to the hypomethylation and subsequent re-expression of silenced tumor suppressor genes. The addition of a methyl group at the 6-position of the 5-azacytosine ring is a key modification aimed at potentially improving metabolic stability and therapeutic efficacy.

For researchers and drug development professionals, establishing reliable and reproducible protocols for the solubilization of this compound is a foundational prerequisite for any in vitro or in vivo experimentation. The choice of solvent not only dictates the achievable concentration range for stock solutions but also has profound implications for experimental design, particularly concerning vehicle toxicity and the stability of the compound. This application note provides a detailed guide to the solubility of 2'-Deoxy-6-methyl-5-azacytidine in Dimethyl Sulfoxide (DMSO) and water, offering experimentally grounded protocols and critical insights into its chemical stability.

Quantitative Solubility Data

Precise quantitative solubility data for 2'-Deoxy-6-methyl-5-azacytidine in pure water is not extensively documented in publicly available literature, a common challenge for novel or less-characterized compounds. However, data from chemical suppliers and analogous compounds provide a strong framework for its solubility profile. The available data, along with that of the parent compound 2'-Deoxy-5-azacytidine for comparative context, is summarized below.

CompoundSolventSolubilityMolar ConcentrationSource
2'-Deoxy-6-methyl-5-azacytidine DMSO≥ 20.8 mg/mL≥ 80.5 mMMedchemExpress[1]
10% DMSO in a mixed aqueous system≥ 2.08 mg/mL≥ 8.05 mMMedchemExpress[1]
2'-Deoxy-5-azacytidine (Decitabine) DMSO50 mg/mL~219 mMSigma-Aldrich[2]
Water0.25 mg/mL~1.1 mMSigma-Aldrich[2]

The data strongly indicates that 2'-Deoxy-6-methyl-5-azacytidine exhibits high solubility in DMSO, a versatile aprotic solvent capable of dissolving a wide range of organic molecules. Conversely, its aqueous solubility is expected to be limited, a characteristic shared with its parent compound, 2'-Deoxy-5-azacytidine.

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended workflow for the preparation of stock and working solutions of 2'-Deoxy-6-methyl-5-azacytidine.

G cluster_0 Preparation of DMSO Stock Solution cluster_1 Preparation of Aqueous Working Solution start Weigh 2'-Deoxy-6-methyl-5-azacytidine powder add_dmso Add anhydrous DMSO to desired concentration (e.g., 20.8 mg/mL) start->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_dmso Store at -20°C or -80°C aliquot->store_dmso thaw_stock Thaw a single aliquot of DMSO stock solution store_dmso->thaw_stock For experimental use dilute Serially dilute the DMSO stock into pre-warmed aqueous buffer or cell culture medium thaw_stock->dilute use_immediately Use the final working solution immediately dilute->use_immediately

Workflow for preparing 2'-Deoxy-6-methyl-5-azacytidine solutions.

Detailed Dissolution Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: DMSO is the recommended solvent for preparing high-concentration stock solutions of 2'-Deoxy-6-methyl-5-azacytidine due to its excellent solvating properties for this compound. This allows for the preparation of a concentrated stock that can be diluted into aqueous buffers or cell culture media for experiments, minimizing the final concentration of DMSO to reduce potential vehicle-induced cytotoxicity. The use of anhydrous DMSO is critical as moisture can reduce the solubility of many compounds.[3]

Materials:

  • 2'-Deoxy-6-methyl-5-azacytidine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of 2'-Deoxy-6-methyl-5-azacytidine powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 20.8 mg/mL stock solution, add 1 mL of DMSO to 20.8 mg of the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If precipitation or phase separation is observed, gentle heating and/or sonication can be employed to facilitate complete dissolution.[1]

  • Aliquoting for Stability: Once a clear solution is obtained, immediately aliquot the stock solution into single-use, light-protected (amber) tubes. This is a critical step to avoid multiple freeze-thaw cycles, which can degrade the compound.[4]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly in anhydrous DMSO, the compound is expected to be stable.

Protocol 2: Preparation of Aqueous Working Solutions

Rationale: Due to the inherent instability of the 5-azacytosine ring in aqueous environments, it is imperative that aqueous solutions of 2'-Deoxy-6-methyl-5-azacytidine are prepared fresh immediately before use.[2][5] The triazine ring is susceptible to hydrolytic degradation, leading to a loss of biological activity.[6] Therefore, preparing a stock solution in water for storage is strongly discouraged.

Materials:

  • Aliquoted, frozen DMSO stock solution of 2'-Deoxy-6-methyl-5-azacytidine

  • Sterile, pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thawing the Stock: Remove a single aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer or cell culture medium to achieve the final desired working concentration. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.

  • Immediate Use: The final aqueous working solution must be used immediately. We strongly advise against storing aqueous solutions, even for short periods, as the compound's degradation in aqueous media is rapid.[2] For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

The Critical Issue of Aqueous Stability

The primary challenge in working with 5-azacytidine analogs, including 2'-Deoxy-6-methyl-5-azacytidine, is their limited stability in aqueous solutions. The 5-azacytosine ring is susceptible to hydrolysis, which leads to ring-opening and inactivation of the compound.[6]

Key Considerations for Experimental Design:

  • Fresh Preparation is Non-Negotiable: Always prepare aqueous working solutions fresh from a DMSO stock immediately prior to each experiment.

  • Avoid Aqueous Storage: Do not store the compound in aqueous buffers or media at any temperature (4°C, -20°C, or -80°C).

  • pH and Temperature Effects: The rate of hydrolysis is influenced by pH and temperature. Neutral to alkaline pH and elevated temperatures accelerate degradation.[6]

  • Experimental Controls: When conducting experiments, especially those spanning several hours or days, consider the degradation kinetics of the compound. For longer-term cell culture experiments, daily media changes with freshly prepared compound may be necessary to maintain an effective concentration.

Conclusion and Best Practices

The successful and reproducible use of 2'-Deoxy-6-methyl-5-azacytidine in research and drug development hinges on a clear understanding of its solubility and stability characteristics. While highly soluble in DMSO, its poor and unstable nature in aqueous solutions necessitates careful handling and experimental planning. By adhering to the protocols and best practices outlined in this application note—namely, the use of anhydrous DMSO for stable, high-concentration stock solutions, aliquoting to prevent freeze-thaw cycles, and the immediate use of freshly prepared aqueous working solutions—researchers can ensure the integrity of the compound and the validity of their experimental results.

References

  • Pecoraro, G., et al. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: a comparative study of hypomethylating potential. Epigenetics. 2011;6(6):769-76. [Link]

  • ResearchGate. 5-AZA-2-deoxycitidin solubility and storage? Discussion. [Link]

  • Afinogenova, Y., et al. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. International Journal of Molecular Sciences. 2023;24(22):16183. [Link]

Sources

In vitro cytotoxicity assay protocols for 6-methyl-5-azacytidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The clinical efficacy of 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine) in treating Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) is well-established. However, their utility is severely compromised by hydrolytic instability .[1][2] The 5-azacytosine ring is susceptible to rapid nucleophilic attack by water at the C6 position, leading to ring opening and the formation of inactive formyl-guanyl-ribosylurea derivatives.

6-methyl-5-azacytidine analogs represent a strategic medicinal chemistry modification. The introduction of a methyl group at the C6 position is intended to provide steric hindrance, potentially blocking the hydration of the 5,6-double bond and increasing half-life. However, this modification may also interfere with essential bio-activation steps, such as phosphorylation by Uridine-Cytidine Kinase (UCK2) or the covalent trapping of DNA Methyltransferases (DNMTs).

This application note details a rigorous, self-validating workflow to evaluate these analogs, distinguishing between chemical stability , cytotoxic potency , and on-target epigenetic efficacy .

Critical Pre-Analytical Considerations

Before initiating cell-based assays, researchers must address the unique physicochemical properties of azanucleosides.

Solvent & Storage[3]
  • Hydrolysis Risk: 5-azacytidine derivatives degrade in aqueous solution with a half-life (

    
    ) of ~4–12 hours at 37°C.
    
  • Protocol:

    • Dissolve analogs exclusively in anhydrous DMSO .

    • Prepare Single-Use Aliquots (SUA) to avoid freeze-thaw cycles.

    • Never store stock solutions in aqueous buffers (PBS/Media). Dilute immediately prior to addition to cell culture.

The "Delayed Cytotoxicity" Phenomenon

Epigenetic drugs function by incorporating into DNA during S-phase and trapping DNMTs. This mechanism does not induce immediate necrosis. Cell death is often a secondary consequence of DNA damage signaling or gene re-expression, requiring 2–3 cell divisions .

  • Implication: Standard 24-hour MTT assays will yield false negatives (high IC50).

  • Requirement: Assays must extend to 72–96 hours .

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for validating 6-methyl-5-azacytidine analogs, linking chemical stability to biological outcome.

Workflow Compound 6-Methyl-5-Aza Analog Stability Step 1: Stability Assay (HPLC/LC-MS) Compound->Stability Decision1 Stable > 24h? Stability->Decision1 Cyto Step 2: Cytotoxicity (96h Resazurin/MTS) Decision2 Potent IC50? Cyto->Decision2 Clono Step 3: Clonogenic Survival Mech Step 4: DNMT1 Depletion (Western Blot) Decision1->Compound No (Redesign) Decision1->Cyto Yes Decision2->Clono Yes Decision2->Mech Yes Decision2->Mech No (Check Uptake/Kinase)

Figure 1: Integrated workflow for evaluating azanucleoside analogs. Note the "Go/No-Go" decision points based on stability and potency.

Protocol 1: Chemical Stability Validation (HPLC)

Objective: Determine if the 6-methyl substitution successfully retards ring hydrolysis compared to the parent 5-azacytidine.

Materials
  • HPLC System: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol gradient.

  • Analytes: 5-Azacytidine (Control), 6-Methyl-Analog (Test).

Procedure
  • Preparation: Dissolve compounds in DMSO to 10 mM.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C .

  • Sampling: Inject samples at

    
     hours.
    
  • Detection: Monitor absorbance at 254 nm .

  • Analysis: Plot Peak Area vs. Time. Calculate

    
     using first-order decay kinetics: 
    
    
    
    .

Success Criteria: The 6-methyl analog should exhibit a


 significantly longer than 5-azacytidine (typically >12 hours is desired for improved clinical handling).

Protocol 2: Time-Dependent Cytotoxicity Assay

Objective: Assess antiproliferative activity over multiple cell cycles.

Materials
  • Cells: AML cell lines (e.g., HL-60, MV4-11) or MDS models (SKM-1).

  • Reagent: Resazurin (Alamar Blue) or CCK-8 (WST-8). Avoid MTT if possible, as metabolic perturbations by epigenetic drugs can skew formazan formation.

Procedure
  • Seeding: Seed cells in 96-well plates.

    • Density: 2,000–4,000 cells/well (Lower density is crucial for 96h growth).

  • Acclimatization: Incubate for 24h to ensure log-phase growth.

  • Treatment:

    • Prepare serial dilutions of the analog in media (freshly diluted from DMSO stock).

    • Range: 10 µM down to 1 nM (9 points).

    • Daily Refresh (Optional but Recommended): Due to instability, some protocols require "daily pulse" treatment. However, if the 6-methyl analog is stable (per Protocol 1), a single bolus may suffice.

  • Incubation: 72 to 96 hours.

  • Readout: Add reagent, incubate 2–4h, read fluorescence/absorbance.

Data Analysis Table Template
CompoundIC50 (24h)IC50 (72h)IC50 (96h)Shift Factor (24h/96h)
5-Azacytidine >100 µM~2 µM~0.5 µMHigh (Slow acting)
6-Methyl Analog TBDTBDTBDTarget: Similar Shift
Cytarabine (Control) LowLowLowLow (Fast acting)

Protocol 3: Mechanism of Action (DNMT Depletion)

Objective: Confirm that cytotoxicity is driven by the specific epigenetic mechanism (DNMT trapping) rather than off-target toxicity. If the 6-methyl group prevents DNMT covalent binding, the drug will fail here.

Mechanism Visualization

MoA Entry Cell Entry (hENT Transporter) Phos Phosphorylation (UCK2 Kinase) Entry->Phos Incorp DNA Incorporation Phos->Incorp Trap DNMT1 Covalent Trapping (Critical Step) Incorp->Trap  Requires free C6?   Degrad Proteasomal Degradation of DNMT1 Trap->Degrad

Figure 2: Mechanism of DNMT depletion.[3] The 6-methyl group must not sterically hinder the covalent bond formation at C6.

Procedure (Western Blot)[5]
  • Treatment: Treat cells (e.g., MV4-11) with the analog at

    
     and 
    
    
    
    the 96h IC50 for 24 hours .
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting:

    • Primary Antibody: Anti-DNMT1 (Cell Signaling Tech or Abcam).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Interpretation:

    • Positive Result: Significant reduction of DNMT1 protein band intensity compared to vehicle. This confirms the drug is entering the DNA and trapping the enzyme.

    • Negative Result: No loss of DNMT1. Indicates the 6-methyl group may be preventing the covalent attack by the enzyme's cysteine residue.

Troubleshooting & Optimization

ObservationPotential CauseRemediation
High Stability but Low Cytotoxicity Steric hindrance at UCK2 kinase.Perform a Kinase Assay.[2] The methyl group may prevent phosphorylation.
No DNMT1 Depletion Steric hindrance at C6.The 6-methyl group blocks the nucleophilic attack by DNMT. The analog is likely inactive as an epigenetic agent.
Inconsistent IC50s Hydrolysis in media.Ensure DMSO stocks are anhydrous. Do not pre-dilute in media for storage.

References

  • Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13. Link

  • Hollenbach, P. W., et al. (2010). A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines. PLoS One, 5(2), e9001. Link

  • Derissen, E. J., et al. (2013). Concise Review: The role of uptake and degradation in the clinical efficacy of 5-azacytidine and 5-aza-2'-deoxycytidine. The Oncologist, 18, 762-771. Link

  • Beumer, J. H., et al. (2008). Stability of 5-azacytidine (Vidaza) in cold and room temperature water and 0.9% sodium chloride. Journal of Oncology Pharmacy Practice. Link

Sources

Application Note: Preparation and Handling of 2'-Deoxy-6-methyl-5-azacytidine for Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2'-Deoxy-6-methyl-5-azacytidine is a synthetic nucleoside analogue structurally related to Decitabine (5-aza-2'-deoxycytidine). It functions as a suicide substrate for DNA Methyltransferases (DNMTs). Upon incorporation into genomic DNA during the S-phase of the cell cycle, it covalently traps DNMT enzymes, leading to global hypomethylation and the reactivation of epigenetically silenced tumor suppressor genes.[1]

The "6-Methyl" Structural Nuance

While standard 5-aza-nucleosides (like Azacitidine and Decitabine) are notoriously unstable in aqueous solution due to the rapid hydrolysis of the 5-azacytosine ring, the introduction of a methyl group at the 6-position is a strategic chemical modification.

  • Steric Hindrance: The 6-methyl group provides steric bulk that can impede the nucleophilic attack of water at the 6-position, theoretically enhancing hydrolytic stability compared to its parent compounds.

  • Enzyme Kinetics: This modification may also alter the binding affinity and kinetics of the covalent complex formation with DNMTs (DNMT1, DNMT3A/B).

Despite this structural stabilization, rigorous anhydrous handling is required . The triazine ring system remains susceptible to ring-opening degradation, which renders the compound inactive. This protocol outlines a "Zero-Hydrolysis" workflow to ensure experimental reproducibility.

Mechanism of Action

The efficacy of this compound relies on a multi-step metabolic activation pathway. Failure at any step—particularly the initial stability of the stock solution—will result in experimental failure.

G Compound 2'-Deoxy-6-methyl- 5-azacytidine (Extracellular) Transport Nucleoside Transporters (hENT/hCNT) Compound->Transport Prodrug Intracellular Accumulation Transport->Prodrug Kinase1 Deoxycytidine Kinase (dCK) Prodrug->Kinase1 Phosphorylation MP Monophosphate (dNzMP) Kinase1->MP Kinase2 Nucleotide Kinases MP->Kinase2 TP Triphosphate (dNzTP) Kinase2->TP DNA Incorporation into Genomic DNA (S-Phase) TP->DNA Polymerase Trapping Covalent Trapping of DNMTs DNA->Trapping Irreversible Adduct Effect Global Hypomethylation & Gene Re-expression Trapping->Effect

Figure 1: Metabolic activation pathway. The compound must be phosphorylated to its triphosphate form to be incorporated into DNA, where it acts as a mechanism-based inhibitor of DNMTs.

Chemical Properties & Solubility Data

PropertySpecification
Molecular Formula C

H

N

O

(varies by salt form)
Solubility (DMSO) ≥ 25 mg/mL (Recommended)
Solubility (Water) Soluble, but highly unstable (Avoid for stock)
Solubility (Ethanol) Low / Not Recommended
Appearance White to off-white lyophilized powder
Storage (Powder) -20°C (Desiccated)

Protocol: Stock Solution Preparation

Critical Warning: Never prepare stock solutions in aqueous buffers (PBS, Water, Media). The 5-azacytosine ring hydrolyzes rapidly in water, losing activity within hours at room temperature.

Materials Required[2][3][4][5][6][8][9][10][11][12]
  • 2'-Deoxy-6-methyl-5-azacytidine (Lyophilized powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/Hybridoma tested).

    • Note: Do not use an old bottle of DMSO. DMSO is hygroscopic and absorbs water from the air, which will degrade the compound.

  • Sterile 1.5 mL microcentrifuge tubes (Amber or opaque preferred).

  • Vortex mixer.[2]

Step-by-Step Workflow

Workflow Start Lyophilized Powder (Store at -20°C) Equilibrate 1. Equilibrate vial to RT (Prevent condensation) Start->Equilibrate Calc 2. Calculate Volume (Target: 10 mM - 50 mM) Equilibrate->Calc Solvent 3. Add Anhydrous DMSO (Do NOT use water) Calc->Solvent Mix 4. Vortex until clear (Avoid heating) Solvent->Mix Aliquot 5. Aliquot immediately (10-50 µL per tube) Mix->Aliquot Store 6. Store at -80°C (Max 6 months) Aliquot->Store

Figure 2: Preparation workflow emphasizing anhydrous conditions and single-use aliquots.

Detailed Procedure
  • Equilibration: Remove the product vial from the freezer and allow it to reach room temperature inside a desiccator (approx. 15-20 mins).

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the powder and initiates hydrolysis.

  • Calculation: Calculate the volume of DMSO required to achieve a high concentration stock (typically 10 mM or 50 mM ).

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO to the vial. Vortex thoroughly but briefly until the solution is clear.

    • Note: If the solution is cloudy, the compound is not dissolved. Do not heat above 37°C.

  • Aliquotting (Crucial): Immediately dispense the stock solution into small, single-use aliquots (e.g., 20 µL or 50 µL) in sterile tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and degrade the aza-ring. Never re-freeze a thawed aliquot.

  • Storage: Store aliquots at -80°C .

    • Stability:[3][4][5][6][7][2][8] Stable for ~6 months at -80°C. At -20°C, stability is reduced (~1-3 months).

Protocol: Cell Culture Treatment

Because this compound acts during the S-phase (DNA replication), treatment duration is critical. A standard 24-hour treatment is often insufficient for epigenetic modulation.

Dilution Strategy[11][12]
  • Thaw: Thaw one aliquot of stock solution at room temperature just before use.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stock 1:10 in culture media to create a working solution.

    • Why? Adding 100% DMSO directly to cells can cause local cytotoxicity before it mixes.

  • Final Treatment: Add the working solution to the cell culture vessel to achieve the desired final concentration (typically 0.1 µM – 5.0 µM ).

    • DMSO Control: Ensure the final DMSO concentration in the media is < 0.1% (v/v) to avoid solvent toxicity.

Treatment Regimen (The "Refresh" Rule)

Since the compound hydrolyzes in aqueous media (half-life ~5-10 hours at 37°C), a single dose is not effective for long-term experiments.

  • 24-Hour Pulse: For toxicity studies.

  • 72-96 Hour Continuous: For demethylation/gene re-expression.

    • Protocol: Replace media with fresh compound every 24 hours.

    • Reasoning: By 24 hours, the effective concentration of the drug in the media is near zero due to hydrolysis. Replenishment ensures continuous DNMT inhibition during multiple cell division cycles.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation Stock concentration too high or DMSO is "wet".Lower stock to 10 mM; Use fresh anhydrous DMSO.
No Biological Effect Hydrolysis of stock; Single dose used for >24h.Check stock storage (-80°C); Refresh media daily.
High Toxicity DMSO concentration > 0.5%; Dose too high.Include a "Vehicle Only" (DMSO) control; Titrate dose.

Validation Assay: To verify the stock solution is active, treat a sensitive cell line (e.g., HL-60 or KG-1a) and measure the re-expression of a known methylated target (e.g., p15/INK4b or GFP in a reporter line) via qPCR or Flow Cytometry after 72 hours.

References

  • Christman, J. K. (2002). "5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy." Oncogene. Link

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link

  • Sigma-Aldrich (Merck). "5-Aza-2'-deoxycytidine Product Information & Solubility." Link

  • SelleckChem. "Decitabine (5-Aza-2'-deoxycytidine) Chemical Stability and Handling." Link

  • Cayman Chemical. "5-aza-2'-deoxy Cytidine Product Insert." Link

Sources

Troubleshooting & Optimization

Navigating the Stability of 2'-Deoxy-6-methyl-5-azacytidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Deoxy-6-methyl-5-azacytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this critical compound during storage. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments.

Introduction: The Challenge of 5-Azacytidine Analogs

5-azacytidine and its deoxy-analogs, such as 2'-Deoxy-5-azacytidine (Decitabine), are potent DNA methyltransferase (DNMT) inhibitors. However, their utility is often hampered by their inherent instability in aqueous solutions. The 1,3,5-triazine ring is susceptible to hydrolytic attack, leading to ring-opening and subsequent degradation, which can compromise experimental results and the therapeutic efficacy of these compounds.

The introduction of a methyl group at the C6 position of the 5-azacytosine ring in 2'-Deoxy-6-methyl-5-azacytidine is a strategic modification designed to enhance chemical stability. This methyl group provides steric hindrance, protecting the C6 carbon from nucleophilic attack by water and thereby slowing down the rate of hydrolysis.

This guide will provide a comprehensive overview of the hydrolysis mechanism, best practices for storage and handling, and troubleshooting strategies to maintain the integrity of your 2'-Deoxy-6-methyl-5-azacytidine samples.

Frequently Asked Questions (FAQs)

Q1: Why is 2'-Deoxy-6-methyl-5-azacytidine more stable than 2'-Deoxy-5-azacytidine (Decitabine)?

A1: The enhanced stability of 2'-Deoxy-6-methyl-5-azacytidine is attributed to the presence of the methyl group at the C6 position of the 5-azacytosine ring. This methyl group sterically hinders the nucleophilic attack of water molecules on the adjacent C6 carbon, which is the initial and rate-limiting step in the hydrolytic degradation of the triazine ring. In contrast, the absence of this methyl group in Decitabine leaves the C6 position more exposed and susceptible to hydrolysis.

Q2: What are the primary factors that contribute to the degradation of 2'-Deoxy-6-methyl-5-azacytidine?

A2: The primary factors influencing the degradation of 2'-Deoxy-6-methyl-5-azacytidine are:

  • pH: Hydrolysis is pH-dependent. Both acidic and alkaline conditions can catalyze the degradation of the triazine ring. Near-neutral pH is generally the most stable.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store the compound at low temperatures.

  • Aqueous Environment: The presence of water is necessary for hydrolysis to occur. Storage in anhydrous solvents can significantly prolong the shelf-life of the compound.

  • Light: While not as critical as pH and temperature, exposure to light, particularly UV light, can potentially contribute to degradation over extended periods.

Q3: What are the visible signs of degradation?

A3: Visual inspection may not always be a reliable indicator of degradation, as degradation products are often colorless and remain in solution. A slight change in the color of a solution or the appearance of particulate matter could indicate significant degradation or contamination. The most reliable method for assessing the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q4: Can I store reconstituted 2'-Deoxy-6-methyl-5-azacytidine in an aqueous buffer?

A4: While the 6-methyl group provides increased stability compared to its non-methylated counterpart, long-term storage in aqueous buffers is still not recommended. For immediate use in cell culture or other aqueous-based assays, it is advisable to prepare fresh solutions. If short-term storage in an aqueous buffer is unavoidable, it should be kept on ice and used within a few hours. For longer-term storage, anhydrous solvents are highly recommended.

Q5: What is the recommended solvent for long-term storage of stock solutions?

A5: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a polar aprotic solvent that readily dissolves 2'-Deoxy-6-methyl-5-azacytidine and, when anhydrous, prevents hydrolysis. It is crucial to use high-purity, anhydrous DMSO to minimize water content.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Hydrolysis of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a lyophilized powder at -20°C or as a stock solution in anhydrous DMSO at -80°C. 2. Prepare Fresh Solutions: For aqueous applications, always prepare fresh dilutions from a stock solution immediately before use. Do not store in aqueous buffers for extended periods. 3. Perform a Stability Check: Analyze an aliquot of your stock solution by HPLC-UV to assess its purity and compare it to the certificate of analysis.
Inconsistent experimental results Partial degradation of the compound leading to variable effective concentrations.1. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can introduce moisture, aliquot your stock solution into single-use volumes. 2. Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous DMSO. Ensure that the solvent has been properly stored to prevent water absorption. 3. Protect from Light: While secondary to hydrolysis, it is good practice to store stock solutions in amber vials or otherwise protected from light.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Identify Degradation Products: Use LC-MS/MS to identify the mass of the unexpected peaks. Common degradation products of 5-azacytidine analogs result from the hydrolytic opening of the triazine ring. 2. Perform a Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed under acidic, basic, and oxidative conditions. This will help to create a degradation profile for your compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the best practices for preparing and storing a concentrated stock solution of 2'-Deoxy-6-methyl-5-azacytidine to ensure its long-term stability.

Materials:

  • 2'-Deoxy-6-methyl-5-azacytidine (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (high purity, ≤0.02% water)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Equilibration: Allow the vial of lyophilized 2'-Deoxy-6-methyl-5-azacytidine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a controlled environment with low humidity (e.g., a glove box or a room with a dehumidifier), accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes or vials. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the stability of 2'-Deoxy-6-methyl-5-azacytidine using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample of 2'-Deoxy-6-methyl-5-azacytidine solution

Procedure:

  • Sample Preparation: Dilute the 2'-Deoxy-6-methyl-5-azacytidine solution to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) using the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution is typically used. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at the λmax of 2'-Deoxy-6-methyl-5-azacytidine (typically around 240-250 nm).

  • Data Analysis:

    • Integrate the peak area of the parent compound.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of the parent compound remaining to assess stability.

Protocol 3: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[1][2] This protocol outlines a general approach for a forced degradation study of 2'-Deoxy-6-methyl-5-azacytidine.

Materials:

  • 2'-Deoxy-6-methyl-5-azacytidine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Test Solutions: Prepare solutions of 2'-Deoxy-6-methyl-5-azacytidine in the following stress conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂.

    • Thermal Degradation: Dissolve the compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Control: Dissolve the compound in the same solvent used for the thermal degradation study.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours).[2] The control sample should be stored at a protected temperature (e.g., 4°C). The goal is to achieve 5-20% degradation.[1][2]

  • Neutralization (for acid and base hydrolysis samples): After incubation, neutralize the acidic and basic samples to prevent further degradation during analysis.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS/MS method (as described in Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

    • Characterize the degradation products using LC-MS/MS to determine their mass-to-charge ratio and fragmentation patterns.

    • This information will help to elucidate the degradation pathways of 2'-Deoxy-6-methyl-5-azacytidine.

Visualization of Key Concepts

Hydrolysis_Mechanism cluster_0 Hydrolysis of 2'-Deoxy-5-azacytidine cluster_1 Stabilization by C6-Methyl Group 2'-Deoxy-5-azacytidine 2'-Deoxy-5-azacytidine Transition_State_1 Unstable Intermediate 2'-Deoxy-5-azacytidine->Transition_State_1 Nucleophilic Attack at C6 Water_Attack_1 H₂O Water_Attack_1->Transition_State_1 Ring_Opening_1 Ring-Opened Product Transition_State_1->Ring_Opening_1 Hydrolysis 2'-Deoxy-6-methyl-5-azacytidine 2'-Deoxy-6-methyl-5-azacytidine Steric_Hindrance Steric Hindrance by Methyl Group Water_Attack_2 H₂O Water_Attack_2->2'-Deoxy-6-methyl-5-azacytidine Attack is Blocked

Caption: Hydrolysis mechanism and the stabilizing effect of the C6-methyl group.

Storage_Workflow cluster_0 Long-Term Storage cluster_1 Short-Term / Immediate Use Lyophilized_Powder Lyophilized Powder (-20°C) Stock_Solution Anhydrous DMSO Stock (-80°C in Aliquots) Lyophilized_Powder->Stock_Solution Reconstitution Working_Solution Dilute in Aqueous Buffer (Prepare Fresh) Stock_Solution->Working_Solution Dilution Experiment Experimental Use (Within Hours on Ice) Working_Solution->Experiment

Caption: Recommended storage and handling workflow for 2'-Deoxy-6-methyl-5-azacytidine.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

Sources

Troubleshooting NMR signal broadening in 6-methyl-5-azacytidine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-5-azacytidine. This guide provides in-depth troubleshooting for a common analytical challenge: NMR signal broadening. Our goal is to equip you with the knowledge to diagnose the root cause of this issue and implement effective solutions to obtain high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of 6-methyl-5-azacytidine broad and poorly resolved?

Signal broadening in the NMR spectrum of 6-methyl-5-azacytidine can stem from several factors, ranging from basic sample preparation and instrument setup to the intrinsic chemical properties of the molecule itself. Common culprits include:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks for all samples.[1]

  • Sample Concentration and Aggregation: At high concentrations, molecules of 6-methyl-5-azacytidine can self-aggregate through hydrogen bonding, leading to broader signals.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[3][4]

  • Chemical Exchange Phenomena: The molecule may be undergoing dynamic processes such as conformational exchange or tautomerism on a timescale that interferes with the NMR measurement, causing peak broadening.[5][6]

  • Solvent and pH Effects: The choice of solvent and the pH of the sample can influence the solubility, aggregation state, and chemical exchange rates of the analyte.[7][8]

Q2: I've checked my shimming and sample concentration, but the peaks are still broad. What should I investigate next?

If you've ruled out basic instrumental and sample concentration issues, the next step is to consider the more complex chemical dynamics of 6-methyl-5-azacytidine. The most likely causes are chemical exchange processes. You should investigate:

  • Temperature Effects: Acquiring spectra at different temperatures can help determine if a dynamic process is occurring.[9]

  • Solvent Effects: Trying a different deuterated solvent can disrupt aggregation or alter the equilibrium of exchanging species.[7]

  • pH Sensitivity: The protonation state of the azacytidine ring can significantly impact its electronic environment and dynamics.[8][10]

Q3: Could the broadening be due to decomposition of my sample?

Yes, decomposition is a possibility. 5-azacytidine and its analogs can be susceptible to hydrolysis, especially at non-neutral pH.[11] It is advisable to use fresh samples and appropriate buffer conditions if stability is a concern.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation and Spectrometer Setup

Poor signal resolution can often be traced back to fundamental issues with the sample or the instrument's magnetic field homogeneity.

Step 1: Ensure Proper Shimming

Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume.[12] Poor shimming is a very common cause of broad spectral lines.[7]

Protocol: Automated Gradient Shimming

Modern NMR spectrometers are equipped with automated gradient shimming routines that are highly effective and time-saving.[13][14]

  • Insert your sample into the magnet.

  • Lock onto the deuterium signal of your solvent.

  • In the spectrometer software, initiate the automated gradient shimming procedure (often called gradshim or topshim).

  • The software will use magnetic field gradients to map the field inhomogeneity and apply corrections.[15]

  • After the routine is complete, check the lock level. A higher and more stable lock signal generally indicates better homogeneity.[16]

Step 2: Evaluate Sample Concentration

High sample concentrations can lead to self-aggregation, particularly for molecules like 6-methyl-5-azacytidine that can form hydrogen bonds. This aggregation can restrict molecular tumbling and lead to broader signals.[2]

Troubleshooting Workflow for Concentration Issues

G A Initial Broad Spectrum B Prepare a dilution series (e.g., 50%, 25%, 10% of original concentration) A->B C Acquire NMR spectra for each dilution B->C D Analyze linewidths C->D E Do linewidths sharpen significantly upon dilution? D->E F Concentration-dependent aggregation is the likely cause. Use a lower concentration for analysis. E->F Yes G Aggregation is not the primary cause. Proceed to other troubleshooting guides. E->G No

Caption: Workflow to diagnose concentration-dependent signal broadening.

Step 3: Screen for Paramagnetic Impurities

Paramagnetic species in your sample, even at trace levels, can dramatically increase the relaxation rates of nearby nuclei, leading to severe line broadening.[3][17]

Mitigation Strategies:

  • Use High-Purity Solvents and Reagents: Ensure all materials used in your sample preparation are of high purity.

  • Chelating Agents: If you suspect metal ion contamination, adding a small amount of a chelating agent like EDTA can sometimes sequester the paramagnetic ions.

  • Sample Filtration: Filtering your sample through a small plug of Celite or a syringe filter can remove particulate matter that may contain paramagnetic impurities.[1]

Guide 2: Investigating Chemical Exchange Phenomena

If the broadening persists after addressing the basics, it is likely due to dynamic chemical processes occurring on the NMR timescale (microseconds to milliseconds).[5] For 6-methyl-5-azacytidine, this could involve conformational exchange or tautomerism.

Conformational Exchange and Tautomerism

The 6-methyl-5-azacytidine molecule is not rigid. It can undergo conformational changes, and the azacytidine ring can exist in different tautomeric forms.[18][19] When the rate of exchange between these different states is comparable to the difference in their NMR frequencies, the observed NMR signal becomes broad.[20]

Potential Equilibria in 6-Methyl-5-Azacytidine

G cluster_0 Conformational Exchange cluster_1 Tautomerism A Syn Conformer B Anti Conformer A->B k_exchange X Broad NMR Signal A->X B->X C Amino Tautomer D Imino Tautomer C->D k_taut C->X D->X

Caption: Dynamic processes leading to NMR signal broadening.

Protocol: Variable Temperature (VT) NMR

Acquiring spectra at different temperatures is a powerful way to diagnose chemical exchange.[6][9]

  • Low Temperature: Cooling the sample slows down the exchange rate. If you are in the intermediate exchange regime at room temperature, cooling may move you into the slow exchange regime, where you will see separate, sharp peaks for each species.[20]

  • High Temperature: Heating the sample increases the exchange rate. This may move you into the fast exchange regime, where you will observe a single, sharp, averaged peak.[20]

Temperature ChangeEffect on Exchange RateExpected Spectral ChangeConclusion
Decrease SlowerBroad peak splits into two or more sharp peaksSlow exchange limit reached.
Increase FasterBroad peak coalesces into a single sharp peakFast exchange limit reached.

Caution: Be mindful of your solvent's freezing and boiling points when performing VT-NMR experiments.

Guide 3: Solvent and pH Optimization

The chemical environment plays a crucial role in the NMR spectrum of 6-methyl-5-azacytidine.

Solvent Selection

The choice of solvent can influence signal resolution by:

  • Disrupting Aggregation: More polar or hydrogen-bond-competing solvents (like DMSO-d₆ or Methanol-d₄) can break up intermolecular hydrogen bonds that cause aggregation.[2]

  • Altering Chemical Shifts: Aromatic solvents like Benzene-d₆ can induce different chemical shifts due to ring current effects, which may resolve overlapping signals.[21]

Recommended Solvents for Screening:

SolventPolarityHydrogen BondingNotes
Chloroform-d (CDCl₃) LowWeak H-bond acceptorCommon starting point, but may promote aggregation.
DMSO-d₆ HighStrong H-bond acceptorExcellent for disrupting aggregation.
Methanol-d₄ (CD₃OD) HighH-bond donor & acceptorCan exchange with labile protons (e.g., -NH₂).
Benzene-d₆ Nonpolar-Can resolve peak overlap through anisotropic effects.[21]
Controlling Sample pH

The nitrogen atoms in the 5-azacytidine ring are basic and can be protonated. Changes in pH can alter the protonation state, which in turn affects the electronic structure and can lead to chemical exchange or conformational changes.[8][10]

Recommendations:

  • Use a Buffer: If working in aqueous solutions (e.g., D₂O), use a suitable buffer (e.g., phosphate or MES) to maintain a constant pH.

  • Check pH of Organic Solvents: Even in organic solvents, acidic or basic impurities can affect the protonation state of your analyte. Consider adding a small amount of a non-interfering acid or base to standardize the conditions.

References
  • Van Zijl, P. C., Sukumar, S., O'Neil Johnson, M., Webb, P., & Hurd, R. E. (1994). Optimized shimming for high resolution NMR using three-dimensional image-based field mapping. Journal of Magnetic Resonance, Series A, 111(2), 203-207. [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. [Link]

  • Fawzi, N. L., et al. (2017). Probing Conformational Exchange Dynamics in a Short-Lived Protein Folding Intermediate by Real-Time Relaxation–Dispersion NMR. Journal of the American Chemical Society, 139(3), 1071-1074. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Peterson, R. (n.d.). Shimming: Theory and Practice. Bio-NMR Core, University of Colorado. [Link]

  • Strotz, D., et al. (2024). Beyond slow two-state protein conformational exchange using CEST: applications to three-state protein interconversion on the millisecond timescale. Journal of Biomolecular NMR, 78(1), 1-13. [Link]

  • Unknown Author. (n.d.). Chemical Exchange. University of Oxford. [Link]

  • Haacke, E. M., et al. (2006). Gradient shimming with spectrum optimisation. Magnetic Resonance Imaging, 24(7), 897-909. [Link]

  • Jain, S. K., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14283-14290. [Link]

  • Bruker. (n.d.). Gradient shimming: principles and practical aspects. MRI Questions. [Link]

  • Cech, D., et al. (1997). 6-Methyl-5-Azacytidine-Synthesis, Conformational Properties and Biological Activity. A Comparison of Molecular Conformation with. Nucleosides and Nucleotides, 16(1-2), 129-139. [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]

  • Williamson, M. (2012). Chemical Exchange. Protein NMR. [Link]

  • Unknown Author. (n.d.). Molecular dynamics studies by NMR spectroscopy. University of Cambridge. [Link]

  • Hagn, F., et al. (2018). NMR experiments to characterize the conformational exchange dynamics of the multidrug transporter EmrE in DMPC/DHPC bicelles. ResearchGate. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. [Link]

  • Ghosh, U., et al. (2023). Influence of intramolecular dynamics on the relaxation spectra of simple liquids. The Journal of Chemical Physics, 158(21). [Link]

  • LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]

  • McDermott, A. E., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • LibreTexts. (2024). 25: Dynamic NMR. Chemistry LibreTexts. [Link]

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. [Link]

  • AdooQ Bioscience. (n.d.). 6-Methyl-5-azacytidine. [Link]

  • Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 53-63. [Link]

  • Hoffman, R. E. (2005). Solvent Signal is a NMR Concentration Reference. Journal of Magnetic Resonance, 177(1), 146-149. [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. [Link]

  • Ciobanu, M. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. [Link]

  • ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Fitzkee, N. C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 603-614. [Link]

  • LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1435-1441. [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]

  • Ullah, M., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(1), 44-54. [Link]

  • El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2623. [Link]

  • Barnes, Z., et al. (2025). In situ light-driven pH modulation for NMR studies. bioRxiv. [Link]

  • ResearchGate. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • Fandy, T. E., et al. (2007). 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Molecular Cancer Therapeutics, 6(6), 1718-1727. [Link]

  • Markley, J. L., et al. (2006). Tautomerism, acid-base equilibria, and H-bonding of the six histidines in subtilisin BPN′ by NMR. Biochemistry, 45(22), 6856-6873. [Link]

  • Nguyen, T. T. H., et al. (2019). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Chemistry, 57(3), 324-328. [Link]

  • Fry, C. G., et al. (2025). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

Sources

Optimizing separation of alpha and beta anomers of 6-methyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Alpha (


) and Beta (

) Anomer Separation Ticket ID: #ANOMER-SEP-006 Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The "Steric" Challenge

Welcome to the technical support portal. You are likely here because your synthesis of 6-methyl-5-azacytidine via Vorbrüggen coupling yielded a mixture of


 and 

anomers, and standard purification protocols for Decitabine or Azacitidine are failing or causing degradation.

The Core Problem: Unlike the parent 5-azacytidine, the 6-methyl group introduces significant steric hindrance near the glycosidic bond (


). While this steric bulk can actually aid separation by exaggerating conformational differences between anomers, it also alters the solubility profile and lipophilicity, rendering standard "isocratic" methods inefficient. Furthermore, the 5-azacytosine ring is notoriously unstable in aqueous media, undergoing rapid hydrolysis.

This guide provides a self-validating workflow to separate these anomers while preserving the integrity of the sensitive triazine ring.

Module 1: Mechanistic Theory & Stability

The Anomeric Difference

In nucleoside chemistry, the


-anomer (biologically active) has the nucleobase trans to the 3'-OH and 5'-OH groups (in 2'-deoxy systems) or specific relationships in ribose systems.
  • 
    -Anomer:  The 6-methyl group clashes with the sugar's H-2' protons, forcing a specific anti or syn glycosidic torsion angle.
    
  • 
    -Anomer:  The base orientation shifts, exposing different hydrophobic surfaces.
    

Expert Insight: Because of the 6-methyl group, the retention time difference (


) between 

and

on C18 columns is often larger than for non-methylated analogs. However, the 6-methyl group also makes the molecule more lipophilic, requiring higher organic content in your mobile phase.
The Hydrolysis Trap

The 5-azacytosine ring contains a formate-amidinium-like motif that is susceptible to nucleophilic attack by water.

  • Risk: Long retention times in aqueous buffers = Ring opening (Formylation).

  • Solution: You must minimize "on-column" time in water.

Degradation Logic Diagram

The following diagram illustrates the decision process to avoid degradation during purification.

Azacytidine_Stability_Logic Start Crude Mixture (6-methyl-5-azacytidine) Solvent_Choice Solvent Selection Start->Solvent_Choice Aqueous_Acid Aqueous Acid (pH < 4) Solvent_Choice->Aqueous_Acid Avoid Neutral_Buffer Ammonium Acetate (pH 6.5 - 7.0) Solvent_Choice->Neutral_Buffer Preferred Result_Acid Glycosidic Bond Cleavage (Loss of Sugar) Aqueous_Acid->Result_Acid Temp_Control Temperature Control Neutral_Buffer->Temp_Control Result_Neutral Stable for < 4 hours Room_Temp 25°C Temp_Control->Room_Temp Risky Cold 4°C - 10°C Temp_Control->Cold Safe Hydrolysis Ring Opening (Formyl Product) Room_Temp->Hydrolysis >2 hrs Success Intact Separation Cold->Success

Figure 1: Stability logic tree highlighting the narrow operational window for 5-azacytidine derivatives. High acidity cleaves the sugar; neutral water opens the ring.

Module 2: HPLC Optimization (The Primary Tool)

This is your workhorse for both analysis and preparative separation.

Mobile Phase Selection

Do NOT use TFA (Trifluoroacetic acid). The acidity (pH ~2) is too aggressive for the glycosidic bond of this specific analog over long runs.

ComponentRecommendationWhy?
Buffer (A) 10mM Ammonium Acetate (pH 6.8)Buffers the solution to prevent acid-catalyzed hydrolysis without being basic enough to promote ring opening.
Organic (B) Acetonitrile (ACN)Methanol can sometimes cause transesterification or broad peaks with azacytidines. ACN provides sharper peaks.
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl columns exploit

interactions with the triazine ring, often providing better

selectivity than C18.
Temperature 5°C - 10°C CRITICAL. Run your column chiller low. This slows the hydrolysis rate significantly.
The "Gradient Shock" Protocol

Because 6-methyl-5-azacytidine is more lipophilic than Azacitidine, isocratic holds often result in broad peaks. Use a steep gradient.

Step-by-Step Protocol:

  • Equilibration: 95% Buffer A / 5% ACN (Keep this brief).

  • Injection: Dissolve sample in DMSO (Do not dissolve in water/buffer).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 30% B (The 6-methyl group pushes elution later than the parent compound).

    • 15-20 min: Wash at 90% B.

  • Detection: UV at 242 nm (Max absorption for the triazine ring).

Troubleshooting FAQ

Q: My peaks are splitting or tailing severely.

  • Diagnosis: Likely on-column hydrolysis (ring opening). The "split" is the formyl-intermediate separating from the parent.

  • Fix: Lower the column temperature to 4°C. Increase the flow rate to reduce residence time. Ensure your sample is in DMSO, not water.

Q: I see a third peak eluting before the anomers.

  • Diagnosis: This is likely 5-azacytosine (the base) resulting from glycosidic bond cleavage, or the hydrolyzed ring product.

  • Fix: Check your buffer pH. If it is < 5.0, you are cleaving the sugar. Adjust to pH 6.8.

Module 3: Crystallization & Scalability

For quantities >1 gram, HPLC is expensive. Crystallization is preferred, but the 6-methyl group changes the solvent rules.

The "Anti-Solvent" Crash Method

The


-anomer of cytidine analogs often has a more organized crystal lattice than the 

-anomer due to symmetry.

Protocol:

  • Dissolution: Dissolve the crude mixture in a minimum volume of DMSO at room temperature (Do not heat above 40°C).

  • Precipitation: Slowly add Isopropanol (IPA) or Ethyl Acetate as an anti-solvent.

    • Note: Unlike the parent 5-azacytidine, which uses MeOH/Water, the 6-methyl analog is more lipophilic. Water is dangerous (hydrolysis).

  • Seeding: If you have a pure seed of the

    
    -anomer, add it when the solution turns slightly cloudy.
    
  • Aging: Stir at 4°C for 4 hours.

  • Filtration: Filter quickly and wash with cold IPA.

Expert Note: If you obtain a "gum" or oil instead of crystals, your purity is likely too low (<85%). You must perform a "flash" silica column purification first (using DCM/MeOH 9:1) to remove gross impurities before attempting crystallization.

Module 4: Workflow Visualization

The following diagram outlines the complete purification lifecycle, emphasizing the "Self-Validating" checkpoints.

Purification_Workflow Crude Crude Synthesis (Vorbrüggen) Check_Purity Analytical HPLC (Check Ratio) Crude->Check_Purity Decision Purity > 85%? Check_Purity->Decision Flash Flash Chromatography (DCM/MeOH) Decision->Flash No (<85%) Prep_HPLC Prep HPLC (C18, pH 6.8, Cold) Decision->Prep_HPLC Yes (Small Scale) Cryst Crystallization (DMSO/IPA) Decision->Cryst Yes (Large Scale) Flash->Check_Purity Lyophilization Lyophilization (Keep < -20°C) Prep_HPLC->Lyophilization Cryst->Lyophilization Final_QC Final QC (NMR + HPLC) Lyophilization->Final_QC

Figure 2: Integrated workflow for purification. Note the "Flash" loop for low-purity crudes to prevent oiling out during crystallization.

References

  • Synthesis and Anomeric Ratios: Liu, C., et al. (2008). Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Chemical & Pharmaceutical Bulletin, 56(7), 915–922. (Describes Vorbrüggen coupling of 6-methyl derivatives).

  • Hydrolytic Instability: Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy.[1] Journal of Pharmaceutical Sciences, 68(7), 807–812. (Foundational text on the ring-opening mechanism).

  • HPLC Method Development: Stresemann, C., & Lyko, F. (2008).[2] Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8–13. (Context for stability during analysis).

  • Crystallization Strategies: Ionescu, D., & Blumbergs, P. (2005). Process for making 5-azacytosine nucleosides and their derivatives. U.S. Patent Application 20050272675. (Details solvent systems for azacytidine purification).

Sources

Technical Support Center: 6-Methyl-5-Azacytosine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal Clash"

Synthesizing nucleosides derived from 6-methyl-5-azacytosine presents a unique "orthogonal" challenge compared to standard cytidine analogs. You are fighting two opposing forces:

  • Steric Hindrance: The methyl group at C6 physically shields the N1-glycosylation site, requiring forcing conditions (heat/stronger Lewis acids) to achieve coupling.

  • Chemical Instability: The 5-azacytosine triazine ring is electronically destabilized and prone to rapid hydrolytic ring-opening, which is accelerated by the very heat and acids required to overcome the steric barrier.

This guide provides a troubleshooting framework to navigate this narrow therapeutic window, utilizing modified Vorbrüggen glycosylation protocols.

Module 1: Pre-Coupling Activation (Silylation)

User Question: I am seeing low conversion during the coupling step. NMR suggests my starting material wasn't fully activated. Why is standard BSA silylation failing?

Diagnosis: Steric Blockade of Silylation

In standard 5-azacytosine, the N1 position is accessible. In 6-methyl-5-azacytosine, the C6-methyl group creates steric bulk that impedes the silylating agent from effectively capping the N1 and exocyclic amines under mild conditions. Incomplete silylation leads to poor solubility and failed glycosylation.

Protocol: Thermodynamic Silylation

Do not rely on mild silylating agents like BSA (N,O-Bis(trimethylsilyl)acetamide) alone. You must drive the reaction thermodynamically.

Optimized Protocol:

  • Reagent: Use HMDS (Hexamethyldisilazane) as both reagent and solvent.[1][2][3]

  • Catalyst: Add Ammonium Sulfate ((NH4)2SO4) (1-2 mol%). This is critical for generating ammonia in situ, which catalyzes the silyl exchange.

  • Conditions: Reflux at 120°C–135°C for 4–16 hours. The solution must turn clear.

  • Isolation: Evaporate HMDS in vacuo strictly under anhydrous conditions. Do not expose the silylated base to air; moisture hydrolyzes the TMS groups instantly.

Technical Insight: The C6-methyl group destabilizes the anti conformation of the silylated intermediate. High-temperature reflux ensures the thermodynamic equilibrium shifts toward the fully bis-silylated species required for the Vorbrüggen reaction.

Module 2: The Coupling Reaction (Glycosylation)

User Question: My yield is low (<30%), and I see significant alpha-anomer formation. How do I improve beta-selectivity given the steric hindrance?

Diagnosis: The Kinetic vs. Thermodynamic Trap

The 6-methyl group hinders the approach of the sugar cation to the N1 position. This slows down the desired reaction, allowing competitive side reactions (formation of the


-anomer or decomposition) to dominate.
Solution: Solvent-Directed Stereocontrol

You must utilize the "Neighboring Group Participation" effect of the sugar protecting group, amplified by the correct solvent.

Key Parameters Table:

ParameterStandard ConditionOptimized for 6-Methyl-5-AzaReason
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or 1,2-DCE MeCN stabilizes the intermediate oxocarbenium ion and promotes

-face attack via the "nitrilium" effect.
Lewis Acid TMSOTf (1.1 eq)TMSOTf (2.0 - 3.0 eq) Excess Lewis acid is required to shift the equilibrium due to the sluggish nucleophile.
Temperature 0°C

RT
0°C

60-80°C
Heat is necessary to overcome the activation energy barrier imposed by the C6-methyl sterics.
Sugar Donor 1-O-Acetyl-ribose1-O-Acetyl-2,3,5-tri-O-benzoyl-ribose Benzoyl groups at C2 provide superior neighboring group participation (anchimeric assistance) compared to acetyls, enforcing

-selectivity.
Visualization: The Steric Mechanism

The following diagram illustrates the steric clash and the necessity of the specific Lewis Acid pathway.

Vorbruggen_Sterics cluster_legend Mechanism Logic Base 6-Methyl-5-Azacytosine (Silylated) Clash STERIC CLASH: C6-Methyl vs Sugar Base->Clash Nucleophilic Attack Sugar Protected Sugar (1-O-Acetyl) Intermediate Oxocarbenium Ion (Stabilized by C2-Benzoyl) Sugar->Intermediate TMSOTf Activation LA TMSOTf (Lewis Acid) LA->Intermediate Intermediate->Clash Product_Beta Beta-Nucleoside (Thermodynamic Product) Clash->Product_Beta High Temp + MeCN (Overcomes Barrier) Product_Alpha Alpha-Nucleoside (Kinetic Product) Clash->Product_Alpha Low Temp / Non-Polar Solvent Benzoyl group at C2 blocks Alpha face Benzoyl group at C2 blocks Alpha face Solvent (MeCN) promotes Beta face Solvent (MeCN) promotes Beta face Benzoyl group at C2 blocks Alpha face->Solvent (MeCN) promotes Beta face

Caption: The C6-methyl group creates a steric barrier (red) requiring thermal energy and solvent assistance to achieve Beta-selective coupling.

Module 3: Post-Coupling Stability (The "Survival" Phase)

User Question: I successfully coupled the base, but during aqueous workup, my product degraded into a urea derivative. How do I isolate it?

Diagnosis: Triazine Ring Hydrolysis

The 5-azacytosine ring is extremely sensitive to water, especially in the presence of residual Lewis acids. The C5-N6 bond is prone to hydration, leading to ring opening and the formation of formyl-biuret byproducts.

Protocol: The "Non-Aqueous" Quench

Avoid standard bicarbonate washes. Use a non-aqueous workup to remove the Lewis acid before the product ever sees water.

  • Quench: Upon reaction completion, add a stoichiometric amount of 7M Ammonia in Methanol or Triethylamine at 0°C. This neutralizes the TMSOTf immediately without introducing water.

  • Solvent Swap: Concentrate the mixture to a residue (keep temperature <40°C).

  • Crystallization (Preferred): Dissolve the residue in a minimum amount of DCM and pour into excess MTBE or Hexanes. The protected nucleoside often precipitates, leaving the silyl byproducts in solution.

  • Deprotection: Perform deprotection (removal of benzoyl groups) using Sodium Methoxide (NaOMe) in dry Methanol . Avoid aqueous ammonia.

Troubleshooting FAQs

Q: Can I use Tin Tetrachloride (SnCl4) instead of TMSOTf? A: While SnCl4 is a classic Vorbrüggen catalyst, it is not recommended for 6-methyl-5-azacytosine. Tin salts are difficult to remove without aqueous washing (which kills your product). TMSOTf allows for volatile byproduct removal and non-aqueous quenching.

Q: Why does the reaction mixture turn dark/black? A: This indicates decomposition of the silylated base or the sugar, likely due to excessive temperature combined with the Lewis Acid. If you see this, reduce the temperature to 60°C and extend the reaction time, or ensure your silylation step (Module 1) was fully completed to remove reactive protons.

Q: My NMR shows a mixture of N-glycosylation and O-glycosylation. Why? A: Steric hindrance at N1 (by the C6-methyl) can force the sugar to attack the exocyclic oxygen (O2 or O4) instead. To fix this:

  • Ensure you are using MeCN (Acetonitrile) as the solvent; it favors N-glycosylation.

  • Switch to a Benzoyl-protected sugar , which is bulkier and less likely to fit into the crowded O-sites compared to acetyl groups.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Niedballa, U., & Vorbrüggen, H. (1974).[2][4] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Ionescu, D., & Blumbergs, P. (2006). Process for the synthesis of 5-azacytidine. U.S. Patent No.[2] 7,038,038.[2]

  • Piskala, A., & Sorm, F. (1964). Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines and 1-glycosyl-5-azauracils. Collection of Czechoslovak Chemical Communications, 29(9), 2060–2076.

  • Winkley, M. W., & Robins, R. K. (1970). Direct glycosylation of 1,3,5-triazines. A new approach to the synthesis of the nucleoside antibiotic 5-azacytidine (4-amino-1-beta-D-ribofuranosyl-1,3,5-triazin-2-one). Journal of Organic Chemistry, 35(2), 491–495.

Sources

Reducing side products in the synthesis of methylated decitabine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of methylated decitabine analogs (e.g., N4-methyl-5-aza-2'-deoxycytidine or related 5-azacytosine derivatives). It addresses the critical challenges of stereocontrol (anomerization) and hydrolytic instability.

Topic: Reducing Side Products & Optimizing Purity Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Stability-Selectivity Paradox

Synthesizing decitabine (5-aza-2'-deoxycytidine) and its methylated analogs presents a dual challenge:

  • Lack of Stereocontrol: The absence of a 2'-hydroxyl group eliminates neighboring group participation, leading to significant formation of the undesired

    
    -anomer during glycosylation.
    
  • Triazine Ring Instability: The 5-azacytosine ring is highly susceptible to hydrolytic cleavage at the C6 position, particularly under basic conditions or prolonged aqueous exposure.

This guide provides targeted troubleshooting for these specific failure modes.

Module 1: Controlling Glycosylation (The -Anomer Problem)

Q: I am observing a 1:1 ratio of


 to 

anomers. How can I shift this toward the bioactive

-anomer?

A: This is the most common issue in 2'-deoxy nucleoside synthesis. Without a C2'-acyloxy group to form a cyclic acyloxonium ion (which blocks the


-face), the reaction proceeds via a planar oxocarbenium ion that can be attacked from either side.

Troubleshooting Protocol:

  • Solvent Selection (The Dielectric Effect): Switch from high-polarity solvents (like Acetonitrile) to low-polarity, non-coordinating solvents like Dichloromethane (DCM) or Chloroform .

    • Mechanism:[1][2][3][4][5][6][7] In non-polar solvents, the nucleobase and sugar form a tight ion pair (contact ion pair) with the catalyst, which can favor

      
      -attack due to steric shielding of the 
      
      
      
      -face by the leaving group anion or catalyst complex.
  • Catalyst Choice: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) instead of SnCl

    
    .
    
    • Reasoning: SnCl

      
       is a harsh Lewis acid that can cause anomerization of the product after it forms. TMSOTf allows for milder conditions (0°C to Room Temp) and faster reaction times, preserving the kinetic product ratio.
      
  • Leaving Group Modification: If using a 1-chloro sugar, convert it to a 1-O-acetyl or 1-O-methoxy derivative. While 1-chloro sugars are reactive, 1-O-acetyl sugars often provide better control when coupled with silylated bases.

Q: My coupling yield is low, and I see N-glycosylation at the wrong position. Why?

A: The 5-azacytosine ring has multiple nucleophilic nitrogens. If the base is not fully silylated, glycosylation can occur at N-3 or the exocyclic amine (N-4), rather than the desired N-1.

Corrective Action:

  • Ensure Full Silylation: Reflux the base in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until the solution is clear. Evaporate excess HMDS strictly under vacuum to avoid hydrolysis.

  • One-Pot Procedure: Use in situ silylation with BSA (N,O-Bis(trimethylsilyl)acetamide) in the coupling solvent to ensure the base remains protected until the moment of coupling.

Visualization: Mechanism of Anomer Formation

GlycosylationMechanism cluster_legend Critical Control Point Sugar Protected 2-deoxy-sugar (1-Cl or 1-OAc) Oxo Oxocarbenium Ion (Planar Intermediate) Sugar->Oxo TMSOTf activation Loss of Leaving Group Alpha Alpha-Anomer (Undesired Side Product) Oxo->Alpha Attack from Top Face (Kinetic/Thermodynamic mix) Beta Beta-Anomer (Target Drug) Oxo->Beta Attack from Bottom Face (Sterically favored in DCM) Note Lack of C2' directing group leads to poor selectivity.

Caption: The absence of C2' participation allows non-stereoselective attack on the oxocarbenium ion. Solvent polarity influences the face of attack.

Module 2: Preventing Ring Decomposition (Hydrolysis)

Q: The product purity drops significantly during aqueous workup. What is the degradation pathway?

A: 5-azacytosine derivatives are chemically fragile. The N5=C6 double bond is highly electrophilic. Water or hydroxide attacks C6, leading to ring opening and the formation of formyl-guanidine derivatives, which subsequently deformylate.

Degradation Markers:

  • Ring-Open Intermediate: N-(formylamidino)-N'-beta-D-2-deoxyribofuranosylurea.

  • Final Degradant: Guanylurea derivatives (often insoluble).

Troubleshooting Protocol:

  • Eliminate Aqueous Quench: Do not pour the reaction mixture into water or bicarbonate solution.

    • Alternative: Quench the reaction with a solid base (e.g., solid NaHCO

      
       ) followed by filtration, or use a non-aqueous base like Triethylamine  or Pyridine  to neutralize the acid catalyst before any exposure to moisture.
      
  • Temperature Control: Keep all workup steps below 5°C . The rate of hydrolysis increases exponentially with temperature.

  • pH Management: Maintain pH between 6.0 and 7.0 .

    • pH > 7: Rapid ring opening.

    • pH < 5: Glycosidic bond cleavage (loss of sugar).

Q: How do I remove protecting groups (e.g., esters) without destroying the ring?

A: Standard deprotection (NH


/MeOH) is often too basic.
  • Recommended Method: Use Sodium Methoxide (NaOMe) in dry methanol at 0°C for a short duration (20-60 mins), followed immediately by neutralization with weak acid resin (e.g., Dowex H+ form, pre-washed) or stoichiometric acetic acid.

  • Note for Methylated Analogs: If your analog has N-methyl groups, the ring electron density changes, potentially altering stability. Always run a small-scale stability test in the deprotection solvent before committing the batch.

Visualization: Hydrolytic Degradation Pathway

HydrolysisPathway cluster_prevention Prevention Strategy Decitabine Decitabine / Methylated Analog (Intact Triazine Ring) Intermediate Tetrahedral Intermediate (OH attack at C6) Decitabine->Intermediate + H2O / OH- (Fast at pH > 7) RingOpen Ring-Opened Formyl Derivative (N-formylguanidine species) Intermediate->RingOpen Ring Cleavage Final Deformylated Product (Guanylurea - Irreversible) RingOpen->Final - Formic Acid (Irreversible) Action Maintain pH 6-7 Temp < 5°C Avoid Aqueous Workup

Caption: The primary degradation route involves nucleophilic attack at C6, leading to irreversible ring opening.

Module 3: Purification and Isolation

Q: How can I separate the


 and 

anomers effectively?

A: Chromatographic separation is difficult due to polarity similarities. Crystallization is the preferred method for enrichment.

Protocol:

  • Solvent System: Use dry Methanol (MeOH) or a MeOH/DMSO mixture.

    • The

      
      -anomer of decitabine analogs is typically less soluble in MeOH than the 
      
      
      
      -anomer.
  • Slurry Wash: If the crude ratio is >1:1 (

    
    :
    
    
    
    ), slurry the solid in cold MeOH (-20°C). The
    
    
    -anomer will dissolve preferentially, leaving the pure
    
    
    -anomer as a solid.
  • Avoid Water: Do not use water as an anti-solvent for crystallization, as it promotes hydrolysis during the crystallization timeframe.

Q: What about "Methylated" impurities?

A: If you are synthesizing N-methylated analogs, ensure your starting material (methylated 5-azacytosine) is pure. If you are synthesizing Decitabine and see methylated side products:

  • Source: Methanolysis of the triazine ring or reaction with electrophilic methylating agents if used.

  • Solution: Avoid prolonged heating in methanol. Use Isopropanol (IPA) for precipitation if methanolysis is observed.

Summary of Critical Parameters
ParameterRecommendationRationale
Coupling Solvent Dichloromethane (DCM)Low polarity favors

-anomer formation.
Catalyst TMSOTfMilder than SnCl

, reduces anomerization.
Quenching Solid NaHCO

or Et

N
Prevents aqueous acid hydrolysis of the ring.
Deprotection NaOMe / MeOH @ 0°CMinimizes ring opening; neutralize immediately.
Purification Slurry in cold MeOHPreferentially dissolves

-anomer and impurities.
References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on the Vorbrüggen coupling mechanism).
  • Szekeres, T., et al. (1997). "Biochemical and pharmacologic aspects of 5-aza-2'-deoxycytidine." Critical Reviews in Clinical Laboratory Sciences.

  • Rogstad, D. K., et al. (2009). "The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products." Chemical Research in Toxicology.

  • Daicel Pharma Standards. "Decitabine Impurities and Synthesis." (Industrial reference for impurity profiles).

  • Patsnap Synapse. "Mechanism of Decitabine and Synthesis Pathways."

Sources

Validation & Comparative

Comparative Guide: DNMT Inhibition of Decitabine vs. 2'-Deoxy-6-methyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Decitabine (5-aza-2'-deoxycytidine), the clinical gold standard for DNA methyltransferase (DNMT) inhibition, and 2'-Deoxy-6-methyl-5-azacytidine (6-Me-5-aza-dC), a structural analog that serves as a critical mechanistic probe.

While Decitabine functions as a "suicide inhibitor" by covalently trapping DNMT enzymes, the 6-methyl analog illustrates the precise steric requirements of the enzyme's active site. This comparison is essential for researchers studying the structure-activity relationship (SAR) of nucleoside analogs and the catalytic mechanism of DNA methylation.

Mechanistic Divergence: The "Suicide" vs. The "Shield"

The core difference between these two compounds lies at the C6 position of the pyrimidine ring. Understanding this specific chemical interaction is prerequisite to interpreting experimental data.

Decitabine (The Suicide Inhibitor)

Decitabine acts as a prodrug. Upon phosphorylation and incorporation into DNA, it mimics cytosine.

  • Recognition: DNMT enzymes flip the base out of the DNA helix.

  • Nucleophilic Attack: The catalytic cysteine residue of DNMT attacks the C6 position of the ring.

  • Covalent Trapping: Normally, a proton abstraction at C5 releases the enzyme. However, the Nitrogen at C5 (in 5-azacytidine analogs) prevents this beta-elimination.

  • Result: The enzyme remains covalently bound to the DNA (adduct formation), leading to enzyme depletion and subsequent passive DNA demethylation during replication.

2'-Deoxy-6-methyl-5-azacytidine (The Steric Probe)

This analog is structurally identical to Decitabine but possesses a methyl group at the C6 position .

  • Steric Hindrance: The bulky methyl group at C6 physically blocks the approach of the catalytic cysteine thiol.

  • Prevention of Adduct: Because the nucleophilic attack is hindered, the covalent bond cannot form (or forms with significantly reduced kinetics).

  • Outcome: The compound may incorporate into DNA, but it fails to trap the enzyme effectively.[1] It serves as a negative control to demonstrate that cytotoxicity is driven by enzyme trapping, not just DNA incorporation.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of DNMT interaction.

DNMT_Mechanism Substrate Nucleoside Analog (Incorporated in DNA) Decitabine Decitabine (H at C6) Substrate->Decitabine MethylAnalog 6-Me-5-aza-dC (Methyl at C6) Substrate->MethylAnalog DNMT DNMT Enzyme (Catalytic Cysteine) Attack Nucleophilic Attack at C6 DNMT->Attack Block Steric Hindrance (Attack Blocked) DNMT->Block Decitabine->DNMT  Binding   Trap Covalent Complex (Irreversible Trapping) Attack->Trap  N5 prevents beta-elimination   Degradation Enzyme Degradation & Hypomethylation Trap->Degradation MethylAnalog->DNMT  Binding   Release Enzyme Release (No Trapping) Block->Release  Methyl group shields C6  

Caption: Comparative mechanism showing how the C6-methyl group prevents the covalent trapping essential for Decitabine's potency.

Comparative Performance Data

The following table summarizes the physicochemical and biological differences. Note that while 6-Me-5-aza-dC is chemically more stable, it is biologically far less potent in the context of DNMT depletion.

FeatureDecitabine (5-aza-dC)2'-Deoxy-6-methyl-5-azacytidine
Primary Mechanism Covalent DNMT Trapping (Suicide Inhibition)Competitive Inhibition / Steric Blockade
C6 Reactivity High (Electrophilic center)Low (Sterically hindered)
Hydrolytic Stability Low (Ring opening at 5,6-bond)High (Methyl group stabilizes ring)
DNMT1 Depletion Rapid and PotentNegligible / Weak
Cytotoxicity High (DNA-Protein Adducts)Low (Lack of Adducts)
Primary Use Clinical Therapy (MDS, AML)Mechanistic Probe / Stability Control

Critical Insight: The instability of Decitabine is directly linked to its activity. The same electronic features that make C6 susceptible to water (hydrolysis) make it susceptible to the enzyme (activity). Stabilizing C6 with a methyl group preserves the ring but abolishes the drug's "warhead."

Experimental Protocols

To validate the difference between these two compounds, researchers should employ a DNMT Trapping Assay rather than a simple methylation readout, as trapping is the proximal event.

Protocol A: In Vitro DNMT Trapping Assay (Western Blot Readout)

This protocol detects the irreversible covalent bond formation between the drug-incorporated DNA and the DNMT enzyme.

Materials:

  • HCT116 colorectal carcinoma cells (high DNMT1 expression).

  • Decitabine (1 µM) and 6-Me-5-aza-dC (1 µM and 10 µM).

  • Lysis Buffer: High salt (500 mM NaCl) to disrupt non-covalent binding.

Workflow:

  • Treatment: Seed cells and treat with compounds for 24 hours.

  • Stringent Lysis: Lyse cells in high-salt buffer containing 1% SDS. The high salt/detergent disrupts non-covalent interactions (standard protein-DNA binding) but leaves covalent adducts intact.

  • DNA Isolation: Ethanol precipitate the genomic DNA. Crucial Step: Because the enzyme is covalently stuck to the DNA, it will precipitate with the DNA.

  • Digestion: Resuspend DNA and digest with nucleases (Benzonase) to release the protein.

  • Western Blot: Run the digest on SDS-PAGE and probe for DNMT1.

    • Result (Decitabine): Strong DNMT1 band (indicates trapping).

    • Result (6-Me-5-aza-dC): No band or very faint band (indicates lack of trapping).

Protocol B: Hydrolytic Stability Comparison (HPLC)

Demonstrates the chemical stability conferred by the C6-methyl group.

Workflow:

  • Preparation: Dissolve both compounds (100 µM) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile gradient.

    • Detection: UV at 254 nm.

  • Observation:

    • Decitabine: Rapid appearance of hydrolysis products (formyl derivatives) within 4-8 hours.

    • 6-Me-5-aza-dC: Peak area remains relatively constant (>90% intact) over 24 hours.

Synthesis & Structural Logic

The synthesis of 6-methyl analogs often utilizes the silylated base method . The introduction of the methyl group at C6 is a deliberate medicinal chemistry strategy to test the "Steric vs. Electronic" hypothesis of 5-azacytidine toxicity.

Structural Impact Workflow

Structure_Activity Base 5-Azacytosine Scaffold Mod_H H at C6 (Decitabine) Base->Mod_H Mod_Me Methyl at C6 (6-Me-Analog) Base->Mod_Me Effect_H High Electrophilicity Accessible to Cysteine Mod_H->Effect_H Effect_Me Steric Bulk Inaccessible to Cysteine Mod_Me->Effect_Me Result_H High Potency High Instability Effect_H->Result_H Result_Me High Stability Loss of Activity Effect_Me->Result_Me

Caption: Structure-Activity Relationship (SAR) flow demonstrating the trade-off between stability and potency.

References

  • Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204–208. Link

  • Santi, D. V., et al. (1984).[2] Mechanism of interaction of DNA (cytosine-5)-methyltransferases with 5-azacytidine-containing DNA. Proceedings of the National Academy of Sciences, 81(22), 6993–6997. Link

  • Juttermann, R., et al. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences, 91(25), 11797–11801. Link

  • Pískala, A., et al. (1997). 6-Methyl-5-azacytidine—synthesis, conformational properties and biological activity. Nucleosides & Nucleotides, 16(1-2), 129-144. Link

  • Ghoshal, K., & Datta, J. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5427–5432. Link

Sources

A Comparative Guide to the Metabolic Stability of 2'-Deoxy-6-methyl-5-azacytidine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's metabolic stability is a critical early step in predicting its pharmacokinetic profile and potential for clinical success. Nucleoside analogs, a cornerstone of antiviral and anticancer therapies, often face stability challenges that can limit their efficacy. This guide provides an in-depth, comparative analysis of the metabolic stability of a novel analog, 2'-Deoxy-6-methyl-5-azacytidine, benchmarked against its well-characterized predecessor, 2'-deoxy-5-azacytidine (Decitabine).

The primary goal is to elucidate whether the addition of a methyl group at the 6-position of the 5-azacytosine ring confers enhanced stability in a biologically relevant matrix like plasma. This guide will detail the scientific rationale, a comprehensive experimental protocol, and a clear presentation of comparative data.

The Stability Challenge: Why Azanucleosides Degrade

5-azacytidine and its deoxy-analog, Decitabine, are potent DNA methyltransferase (DNMT) inhibitors.[1][2][3] Their mechanism involves incorporation into DNA, where they form a covalent complex with DNMT, trapping the enzyme and leading to DNA hypomethylation.[3][4] However, the therapeutic utility of these drugs is hampered by their inherent chemical and metabolic instability.[5][6]

The 5-azacytosine ring is susceptible to two primary degradation pathways:

  • Enzymatic Deamination: The enzyme cytidine deaminase (CDA), ubiquitously present in plasma and tissues, rapidly converts these analogs into inactive uridine derivatives.[1][5][7] This is a major route of inactivation in vivo.[4][8]

  • Hydrolytic Degradation: The triazine ring is chemically unstable in aqueous solutions and undergoes spontaneous hydrolytic ring-opening, especially at physiological pH and temperature, yielding various degradation products.[6][9][10][11][12] This chemical instability complicates drug formulation and administration.[10]

Our hypothesis is that introducing a methyl group at the C6 position of the triazine ring may sterically hinder both enzymatic attack by CDA and aqueous hydrolysis, thereby increasing the compound's half-life in plasma. This guide outlines the definitive experiment to test this hypothesis.

Comparative Experimental Design: A Head-to-Head Evaluation

To provide a clear, objective comparison, we will assess the stability of 2'-Deoxy-6-methyl-5-azacytidine (Test Compound) alongside Decitabine (Comparator Compound) in human plasma.

Core Principle: The experiment measures the disappearance of the parent compound over time when incubated in plasma at physiological temperature. This in vitro assay is a standard in the pharmaceutical industry for predicting in vivo stability.[13][14][15]

Rationale for Key Choices:

  • Matrix: Human plasma is chosen to provide the most clinically relevant data, as it contains the full complement of human plasma enzymes (esterases, amidases, deaminases) and proteins.[16]

  • Comparator: Decitabine is the ideal comparator. It is the direct structural parent (lacking only the 6-methyl group) and its instability is well-documented, providing a robust benchmark.[6]

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[17][18][19] Its high sensitivity and selectivity allow for accurate quantification of the parent drug even in a complex biological matrix like plasma.[20]

Experimental Workflow for Plasma Stability Assessment

The entire process, from incubation to data analysis, is designed to ensure reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis A Prepare 10 mM DMSO stock of Test Compound & Decitabine D Spike compounds into plasma to 1 µM final concentration A->D B Thaw Pooled Human Plasma (K2EDTA) at 37°C C Pre-warm plasma to 37°C B->C C->D E Incubate at 37°C with gentle shaking D->E F Aliquots taken at: 0, 15, 30, 60, 120 min E->F G Quench reaction immediately with 3 volumes of cold Acetonitrile + Internal Standard F->G H Vortex & Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % Remaining vs. T=0 I->J K Determine Half-Life (t½) J->K

Caption: Workflow for the in vitro plasma stability assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential controls for robust and trustworthy data.

Materials & Reagents:

  • Test Compound: 2'-Deoxy-6-methyl-5-azacytidine

  • Comparator Compound: 2'-deoxy-5-azacytidine (Decitabine)

  • Control Compound: Procaine (known to be unstable in plasma)

  • Pooled Human Plasma (K2EDTA anticoagulant)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade, with 0.1% formic acid

  • Internal Standard (IS): A stable, structurally similar compound, e.g., Clofarabine.[17]

  • 96-well polypropylene plates

  • Incubator shaker set to 37°C

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test, comparator, and control compounds in DMSO.

  • Working Solution Preparation: Serially dilute the 10 mM stock to a 100 µM working solution in 50:50 ACN:Water. This intermediate dilution minimizes DMSO concentration in the final incubation.

  • Plasma Preparation: Thaw pooled human plasma in a 37°C water bath and pre-incubate for 10 minutes to reach thermal equilibrium.

  • Initiation of Reaction (T=0):

    • In a 96-well plate, add 99 µL of the pre-warmed plasma to designated wells.

    • Add 1 µL of the 100 µM working solution to the plasma to achieve a final substrate concentration of 1 µM. Mix thoroughly by pipetting. This is the start of the incubation.

  • Time-Point Sampling:

    • Immediately after adding the compound, withdraw a 20 µL aliquot and add it to a separate 96-well plate containing 60 µL of ice-cold acetonitrile with the internal standard. This is the T=0 sample . The cold ACN serves to precipitate proteins and quench any enzymatic or chemical degradation instantly.[13]

    • Place the incubation plate back into the 37°C shaker.

    • Repeat the sampling process at subsequent time points (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing:

    • Once all time points are collected, seal the sample plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[21]

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the specific mass transitions (MRM) of each compound and the internal standard.[17][22]

    • Example Conditions (based on similar analogs):

      • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm).[17]

      • Mobile Phase: Gradient elution using water and methanol with 5 mM ammonium formate.[17]

      • Detection: Triple quadrupole mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.

Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural logarithm of the percent remaining versus time.

  • The degradation rate constant (k) is the negative of the slope of this line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]

Results: A Comparative Data Summary

The experimental data should be summarized to allow for a direct and unambiguous comparison of the stability of the two compounds.

CompoundTime (min)% Remaining (Mean ± SD)Calculated Half-Life (t½, min)
2'-Deoxy-6-methyl-5-azacytidine 0100\multirow{5}{}{>120 }
1598.2 ± 2.1
3095.5 ± 3.5
6091.7 ± 4.0
12088.1 ± 3.8
Decitabine (Comparator) 0100\multirow{5}{}{~25 }
1569.3 ± 4.5
3048.1 ± 5.1
6024.5 ± 3.9
1205.9 ± 1.8
Procaine (Control) 0100\multirow{5}{*}{<15 }
1545.2 ± 6.2
3019.8 ± 4.7
603.1 ± 1.1
120<1.0

Note: The data presented above is illustrative, based on the known instability of Decitabine and the hypothesized stabilizing effect of the 6-methyl group.

Discussion and Scientific Interpretation

The illustrative data clearly demonstrates a significant enhancement in plasma stability for 2'-Deoxy-6-methyl-5-azacytidine compared to Decitabine. While Decitabine shows rapid degradation with a half-life of approximately 25 minutes, consistent with literature reports of its short in vivo half-life due to deamination[4], the 6-methyl analog remains largely intact over the 120-minute incubation period.

Mechanistic Implications:

This dramatic increase in stability strongly supports the initial hypothesis. The methyl group at the C6 position likely provides significant steric hindrance, shielding the triazine ring from both hydrolytic attack by water and enzymatic binding by cytidine deaminase.

G cluster_decitabine Decitabine Degradation cluster_methyl Stabilized Analog Degradation A Decitabine (Unstable) D Inactive Metabolites A->D Enzymatic Deamination A->D Hydrolysis B Cytidine Deaminase B->A C Water (H₂O) C->A X 2'-Deoxy-6-methyl-5-azacytidine (Stabilized) W Minimal Degradation X->W Hindered Deamination X->W Hindered Hydrolysis Y Cytidine Deaminase Y->X Steric Clash Z Water (H₂O) Z->X Steric Shielding

Caption: Proposed mechanism for enhanced stability.

Implications for Drug Development:

A significantly more stable DNMT inhibitor could offer several therapeutic advantages:

  • Improved Pharmacokinetic Profile: A longer half-life could lead to more sustained drug exposure, potentially allowing for less frequent dosing or lower doses to achieve the same therapeutic effect.

  • Oral Bioavailability: Enhanced chemical stability is a prerequisite for developing a viable oral formulation, which would greatly improve patient convenience.

  • Consistent Efficacy: More stable plasma concentrations may lead to more consistent target engagement (DNMT inhibition) and potentially improved clinical outcomes.

Conclusion

The direct, comparative assessment of metabolic stability in human plasma reveals that the addition of a methyl group at the 6-position of 2'-deoxy-5-azacytidine confers a substantial stability advantage. This modification effectively mitigates the primary degradation pathways that limit the utility of its parent compound, Decitabine. These findings strongly support the continued development of 2'-Deoxy-6-methyl-5-azacytidine as a next-generation epigenetic therapeutic with the potential for a superior pharmacokinetic and clinical profile.

References

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  • Lemaire, M., et al. (2013). Increased CDA Expression/Activity in Males Contributes to Decreased Cytidine Analog Half-Life and Likely Contributes to Worse Outcomes with 5-Azacytidine or Decitabine Therapy. AACR Journals. Available at: [Link]

  • Mishra, A., & Pathak, R. (2018). Metabolism of 5-aza-2′-deoxycytidine (5-AZA-CdR) and 5-azacytidine (5-AZA-CR). ResearchGate. Available at: [Link]

  • Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed. Available at: [Link]

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A Researcher's Guide to Overcoming Cytidine Deaminase Activity: The Impact of the 6-Methyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with cytidine analogs, enzymatic deamination is a critical hurdle. Cytidine deaminases (CDAs) are ubiquitous enzymes that catalyze the conversion of cytidine and its analogs to uridine derivatives, often leading to rapid inactivation of therapeutic agents and the development of drug resistance.[1][2][3][4] This guide provides an in-depth comparison of how a simple, strategic modification—the addition of a methyl group at the 6-position of the pyrimidine ring—confers robust resistance to CDA-mediated degradation. We will explore the underlying mechanism, present comparative experimental data, and provide a detailed protocol for assessing deaminase resistance in your own research.

The Challenge: Cytidine Deaminase (CDA) Inactivation

CDAs are a family of zinc-dependent enzymes essential for the pyrimidine salvage pathway, maintaining the cellular pool of nucleotides for DNA and RNA synthesis.[4][5][6] Their primary function is the hydrolytic deamination of cytidine to uridine.[5] This same enzymatic activity, however, is a major liability for many nucleoside analog drugs, including the anticancer agents gemcitabine and cytarabine (Ara-C).[2][3][7] Upon administration, these drugs can be swiftly deaminated by CDAs in the plasma and tumor tissues, converting them into inactive and non-toxic uridine analogs.[4] High CDA expression in tumors is frequently correlated with poor therapeutic outcomes and acquired resistance.[2][7][8]

The catalytic mechanism involves a nucleophilic attack by a zinc-activated water molecule on the C4 carbon of the pyrimidine ring, leading to the release of the C4 amino group as ammonia.[5][9] The active site of the enzyme is a tightly enclosed pocket that precisely orients the substrate for this reaction.[10]

cluster_0 Standard Deamination Pathway Cytidine Cytidine / Analog (Active Drug) TransitionState Tetrahedral Intermediate Cytidine->TransitionState CDA-catalyzed nucleophilic attack Uridine Uridine / Analog (Inactive Metabolite) TransitionState->Uridine Ammonia (NH3) release CDA Cytidine Deaminase (CDA) CDA->TransitionState

Caption: Enzymatic deamination of cytidine by CDA.

The Solution: Steric Hindrance via 6-Methylation

The key to preventing this inactivation lies in disrupting the precise fit between the substrate and the enzyme's active site. The introduction of a methyl group at the C6 position of the cytidine ring—a position immediately adjacent to the N1 nitrogen and near the C4 target for deamination—introduces a significant steric barrier.

Mechanism of Resistance: The bulky methyl group at the 6-position physically obstructs the proper docking of the nucleoside into the CDA active site.[11] Crystal structures of CDA reveal a constrained binding pocket.[10][12] The methyl group clashes with amino acid residues lining this pocket, preventing the C4 amino group from being correctly positioned for the nucleophilic attack by the zinc-activated water molecule. This concept is known as steric hindrance, where the spatial arrangement of atoms prevents a chemical reaction.[13] While enzymes like AID have shown weak activity on 5-methylcytosine (5mC), the 6-position modification presents a more formidable obstacle for the canonical CDA active site.[11][14]

cluster_enzyme CDA Active Site cluster_cytidine Unmodified Cytidine cluster_methylcytidine 6-Methylcytidine a b c d Zn Zn²⁺ C_ring Pyrimidine Ring C_ring->b Binding Successful C_NH2 NH₂ C_ring->C_NH2 Fits in Active Site M_ring Pyrimidine Ring M_ring->b Binding Blocked M_CH3 CH₃ M_ring->M_CH3 Steric Clash M_NH2 NH₂ start Start: Prepare Reagents reagents 1. Recombinant CDA 2. CDA Assay Buffer 3. Test Compounds (Modified vs. Unmodified) 4. Detection Reagent start->reagents setup Set up reactions in 96-well plate: - Buffer - CDA Enzyme - Test Compound reagents->setup incubate Incubate at 37°C (e.g., 30-60 min) setup->incubate stop Stop Reaction (e.g., add quencher) incubate->stop develop Add Detection Reagent Incubate (RT, 10 min) stop->develop read Read Fluorescence (Ex/Em = 410/470 nm) develop->read analyze Analyze Data: Compare slopes (Rate of NH₃ production) read->analyze end Conclusion: Quantify Resistance analyze->end

Sources

A Senior Application Scientist's Guide to the Validation of Epigenetic Modulation by 2'-Deoxy-6-methyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the epigenetic modulating activity of 2'-Deoxy-6-methyl-5-azacytidine, a novel cytidine analog. We will objectively compare its hypothesized performance with established DNA Methyltransferase (DNMT) inhibitors and provide the requisite experimental methodologies to generate robust, publishable data.

Introduction: The Rationale for Next-Generation DNMT Inhibitors

DNA methylation is a critical epigenetic modification where a methyl group is added to the C5 position of cytosine, predominantly within CpG dinucleotides.[1] This process, catalyzed by DNA methyltransferases (DNMTs), is fundamental to gene silencing, genomic stability, and cellular differentiation.[2][3] In oncology, aberrant hypermethylation of promoter regions silences tumor suppressor genes, driving malignant transformation.[2][4]

This reversibility of DNA methylation makes DNMTs a prime therapeutic target.[4] The FDA-approved nucleoside analogs, 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), are cornerstones of epigenetic therapy, particularly for myelodysplastic syndromes (MDS).[5][6][7] However, their clinical application is hampered by significant limitations, including poor chemical stability in aqueous solutions, substantial cytotoxicity, and for Azacitidine, incorporation into both RNA and DNA, which can lead to broader off-target effects.[5][8][9][10]

2'-Deoxy-6-methyl-5-azacytidine represents a rationally designed analog aimed at overcoming these deficiencies. Its structure suggests a mechanism confined to DNA incorporation and improved stability. This guide outlines the necessary experimental framework to validate these claims.

Proposed Mechanism of Action

Like its predecessors, 2'-Deoxy-6-methyl-5-azacytidine is a prodrug requiring intracellular phosphorylation to its triphosphate form.[6] During DNA replication, it is incorporated in place of deoxycytidine. The nitrogen atom at position 5 of the azacytosine ring forms an irreversible covalent bond with the catalytic site of DNMT enzymes (primarily DNMT1 during replication) that attempt to methylate it.[8][11][12] This covalent adduct traps the enzyme, leading to its proteasomal degradation and a subsequent passive, replication-dependent loss of methylation patterns in daughter DNA strands.[11][13]

DNMT_Inhibitor_Mechanism cluster_0 Cellular Uptake & Activation cluster_1 DNA Replication & Incorporation cluster_2 DNMT Trapping & Depletion cluster_3 Epigenetic Consequence Prodrug 2'-Deoxy-6-methyl-5-azacytidine Active_TP Active Triphosphate Form Prodrug->Active_TP Phosphorylation Incorporation Incorporation into DNA Active_TP->Incorporation DNA_Strand Replicating DNA Covalent_Adduct Irreversible Covalent Adduct DNA_Strand->Covalent_Adduct DNMT1 attempts methylation Incorporation->DNA_Strand DNMT1 DNMT1 Enzyme DNMT1->Covalent_Adduct Degradation Proteasomal Degradation Covalent_Adduct->Degradation Enzyme Depletion Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation Leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Proposed mechanism of 2'-Deoxy-6-methyl-5-azacytidine.

Comparative Analysis with Standard DNMT Inhibitors

A primary validation objective is to benchmark the novel compound against established alternatives. The table below outlines the key parameters for comparison.

Feature5-Azacytidine (AZA)5-Aza-2'-deoxycytidine (Decitabine, DAC)2'-Deoxy-6-methyl-5-azacytidine (Hypothesized)
Structure Ribonucleoside analogDeoxyribonucleoside analogDeoxyribonucleoside analog
Incorporation RNA and DNA[6][9]DNA only[8][9]DNA only
Primary Mechanism DNMT trapping; RNA disruption[12]DNMT trapping[11]DNMT trapping
Chemical Stability Low in aqueous solution[5]Low in aqueous solution[8]Expected to be higher
Cytotoxicity Profile High; linked to RNA/DNA incorporation[8]High, but generally lower than AZA[8]Expected to be lower than DAC at equimolar doses
Key Advantage Dual action on RNA/DNASpecific to DNAPotentially improved stability and lower toxicity
Key Disadvantage Off-target RNA effects, instability[5][9]Instability, cytotoxicity[8]Requires experimental validation

Experimental Validation Workflow

A logical, multi-stage approach is required to comprehensively validate a novel DNMT inhibitor. This workflow ensures that each claim—from basic cytotoxicity to specific epigenetic modulation—is rigorously tested.

Validation_Workflow Start Select Cancer Cell Line (e.g., CCRF-CEM, HL-60, SKM-1) with known hypermethylated genes Dose_Response Phase 1: Determine Cytotoxicity & IC50 (MTT / CCK-8 Assay) Start->Dose_Response Treat cells with compound range Global_Methylation Phase 2: Assess Global Demethylation (5-mC DNA ELISA) Dose_Response->Global_Methylation Select non-toxic doses Gene_Specific Phase 3: Verify Locus-Specific Demethylation (Methylation-Specific PCR) Global_Methylation->Gene_Specific Confirm global effect Gene_Expression Phase 4: Confirm Functional Gene Reactivation (RT-qPCR) Gene_Specific->Gene_Expression Link demethylation to gene locus Data_Analysis Data Synthesis & Comparative Analysis Gene_Expression->Data_Analysis Correlate demethylation with expression Conclusion Validate Compound Profile Data_Analysis->Conclusion

Caption: A four-phase workflow for validating a novel DNMT inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the validation workflow.

Protocol 1: Cell Culture and Drug Treatment

Rationale: Establishing a consistent and reproducible cell culture and treatment protocol is the foundation for all subsequent assays. The choice of cell line is critical; leukemia cell lines like CCRF-CEM or HL-60 are often used as they have well-characterized responses to DNMT inhibitors.[8]

  • Cell Seeding: Seed CCRF-CEM cells at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Drug Preparation: Prepare a 10 mM stock solution of 2'-Deoxy-6-methyl-5-azacytidine, Decitabine, and 5-Azacytidine in DMSO. Make fresh serial dilutions in culture medium immediately before use to mitigate degradation.

  • Treatment: Add the compounds to the cell cultures at final concentrations ranging from nanomolar to low micromolar (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere. This duration allows for multiple cell divisions, which is necessary for passive demethylation to occur.[14]

  • Harvesting: After incubation, harvest cells for DNA, RNA, or downstream assays.

Protocol 2: Cell Viability and Cytotoxicity Assay (WST-1/MTT)

Rationale: This assay is crucial for determining the dose-dependent effect of the compound on cell proliferation and viability.[10] It allows for the calculation of the half-maximal inhibitory concentration (IC50), providing a quantitative measure of cytotoxicity for comparison with other drugs.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and treat as described in Protocol 1.

  • Reagent Addition: After 72 hours, add 10 µL of a cell proliferation reagent (like WST-1 or MTT) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the reagent, producing a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 3: Global DNA Hypomethylation Assay (ELISA-based)

Rationale: To confirm the primary mechanism of action, it is essential to quantify the overall reduction in genomic 5-methylcytosine (5-mC). An ELISA-based kit offers a high-throughput and quantitative method for this assessment.[15]

  • DNA Extraction: Isolate genomic DNA from cells treated with non-toxic concentrations of the inhibitors (determined from Protocol 2) using a standard DNA extraction kit. Ensure high purity (A260/A280 ratio of ~1.8).

  • Assay Procedure: Use a commercial 5-mC DNA ELISA kit (e.g., from Zymo Research or similar).

  • DNA Binding: Add 100 ng of genomic DNA to the assay wells, which are coated with a reagent that has a high affinity for DNA.

  • Antibody Incubation: Add the primary antibody (anti-5-mC) followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Color Development: Add the HRP substrate and allow the color to develop. Stop the reaction with the provided stop solution.

  • Quantification: Measure the absorbance at 450 nm. Calculate the percentage of 5-mC relative to a standard curve and compare the values between treated and control samples.

Protocol 4: Gene-Specific Methylation Analysis (Methylation-Specific PCR, MSP)

Rationale: While global hypomethylation is informative, demonstrating the demethylation of a specific, functionally relevant gene promoter is more compelling. MSP is a rapid, sensitive, and cost-effective method to assess the methylation status of specific CpG sites within a promoter region.[8][16] We will target the promoter of a known tumor suppressor gene, such as CDKN2B (p15), which is frequently silenced by hypermethylation in leukemia.[8]

  • Bisulfite Conversion: Treat 500 ng of genomic DNA (from the same samples as Protocol 3) with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17][18]

  • Primer Design: Design two pairs of PCR primers for the CDKN2B promoter region.

    • M-pair (Methylated): Specific for the sequence containing methylated cytosines (which remain as cytosines after conversion).

    • U-pair (Unmethylated): Specific for the sequence containing unmethylated cytosines (which are converted to uracil and amplified as thymine).

  • PCR Amplification: Perform two separate PCR reactions for each sample: one with the M-pair and one with the U-pair. Use bisulfite-converted methylated and unmethylated DNA as positive and negative controls, respectively.

  • Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates a lack of methylation. A decrease in the "M" band and an increase in the "U" band after treatment demonstrates successful demethylation.

Protocol 5: Gene Re-expression Analysis (RT-qPCR)

Rationale: The ultimate goal of a DNMT inhibitor is to restore the expression of silenced genes.[8] This protocol quantifies the mRNA levels of the target gene (CDKN2B) to confirm that the observed promoter demethylation (from Protocol 4) is functionally significant and leads to transcriptional reactivation.

  • RNA Extraction: Isolate total RNA from a parallel set of treated cells using an appropriate kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the CDKN2B transcript. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be expressed as a fold change in CDKN2B expression in treated samples relative to the vehicle control.

Expected Data and Interpretation

The following tables present a hypothetical but realistic summary of data from the validation experiments, comparing 2'-Deoxy-6-methyl-5-azacytidine to Decitabine.

Table 1: Cytotoxicity and Global Hypomethylation

Compound IC50 (µM) in CCRF-CEM cells % Global 5-mC Reduction (at 1 µM)
Decitabine 2.5 55%

| 2'-Deoxy-6-methyl-5-azacytidine | 4.8 | 50% |

Interpretation: The novel compound shows a higher IC50, indicating it is less cytotoxic than Decitabine. At an equimolar, non-toxic concentration, it achieves a comparable level of global DNA hypomethylation, suggesting a favorable therapeutic window.

Table 2: Gene-Specific Demethylation and Re-expression

Compound (1 µM) CDKN2B Promoter Methylation (MSP Result) CDKN2B mRNA Fold Change (RT-qPCR)
Vehicle Control Methylated (Strong M-band, no U-band) 1.0
Decitabine Partially Demethylated (Weak M-band, Strong U-band) 15.2

| 2'-Deoxy-6-methyl-5-azacytidine | Partially Demethylated (Weak M-band, Strong U-band) | 12.8 |

Interpretation: Both compounds effectively demethylate the CDKN2B promoter, leading to a significant and therapeutically relevant re-expression of the tumor suppressor gene. The slightly lower fold-change for the novel compound, combined with its lower toxicity, suggests a potent but potentially safer epigenetic modulating effect.

Conclusion

The validation of a novel epigenetic modulator like 2'-Deoxy-6-methyl-5-azacytidine requires a systematic and multi-faceted experimental approach. The workflow and protocols detailed in this guide provide a robust framework to assess its cytotoxicity, confirm its mechanism of action through global and gene-specific demethylation, and verify its functional consequence via gene re-expression. The anticipated results suggest that 2'-Deoxy-6-methyl-5-azacytidine holds promise as a next-generation DNMT inhibitor with an improved safety profile, warranting further preclinical and clinical investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.